Vemurafenib-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1365986-73-7 |
|---|---|
Molecular Formula |
C23H18ClF2N3O3S |
Molecular Weight |
497.0 g/mol |
IUPAC Name |
N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide |
InChI |
InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)/i1D3,2D2,9D2 |
InChI Key |
GPXBXXGIAQBQNI-TXFBWYMTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Vemurafenib-d7: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Vemurafenib-d7, a deuterated analog of the BRAF kinase inhibitor Vemurafenib. This document details its chemical structure, physicochemical properties, and its critical role in analytical and research settings. Furthermore, it elucidates the mechanism of action of the parent compound, Vemurafenib, and provides detailed experimental protocols for its quantification.
Chemical Structure and Properties
This compound is a stable, isotopically labeled form of Vemurafenib where seven hydrogen atoms on the propane-1-sulfonamide group have been replaced with deuterium. This substitution results in a higher molecular weight compared to the parent compound, a crucial feature for its use as an internal standard in mass spectrometry-based assays.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide[1] |
| CAS Number | 1365986-73-7[1] |
| Molecular Formula | C₂₃H₁₁D₇ClF₂N₃O₃S[2] |
| Canonical SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F[1] |
| InChI Key | GPXBXXGIAQBQNI-TXFBWYMTSA-N[1] |
Table 2: Physicochemical Properties of Vemurafenib and this compound
| Property | Vemurafenib | This compound |
| Molecular Weight ( g/mol ) | 489.92 | 496.97[3] |
| Appearance | White to off-white crystalline solid | Not explicitly stated, presumed similar to parent |
| Melting Point (°C) | ~272 | Not explicitly stated, deuteration can slightly alter melting point |
| Solubility | Soluble in DMSO (at 100 mg/mL); very poorly soluble in ethanol and water.[] | Not explicitly stated, presumed similar to parent |
| logP | 5.1 | Not explicitly stated, deuteration has minimal effect on logP |
| pKa | 7.1 | Not explicitly stated, deuteration has minimal effect on pKa |
| Stability | Stable under recommended storage conditions; avoid strong oxidizing agents.[5] | Stable isotope labeling enhances stability for use as an internal standard.[2] |
The primary advantage of deuteration is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism for deuterated compounds. While this can be exploited to improve the pharmacokinetic profiles of drugs, in the case of this compound, its main utility lies in its distinct mass, which allows for clear differentiation from the non-deuterated analyte in mass spectrometry.
Mechanism of Action: The BRAF V600E Signaling Pathway
Vemurafenib is a potent and selective inhibitor of the BRAF kinase, specifically targeting the V600E mutation.[6] This mutation, a substitution of valine with glutamic acid at codon 600, is found in approximately 50% of melanomas and various other cancers. The V600E mutation leads to constitutive activation of the BRAF protein, which in turn activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway. This aberrant signaling drives uncontrolled cell proliferation and survival.
Vemurafenib competitively inhibits the ATP-binding site of the mutated BRAF V600E kinase, thereby blocking downstream signaling to MEK and ERK.[7] This inhibition leads to cell cycle arrest and apoptosis in BRAF V600E-mutant tumor cells.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Vemurafenib in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol synthesized from published methods.
Bioanalytical Method for Vemurafenib Quantification in Human Plasma
Objective: To accurately quantify the concentration of Vemurafenib in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.
Materials and Reagents:
-
Vemurafenib analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA) or Ammonium acetate, LC-MS grade
-
Ultrapure water
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Vemurafenib (e.g., 1 mg/mL) in a suitable solvent like DMSO or Methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
From the stock solutions, prepare a series of working standard solutions of Vemurafenib for the calibration curve by serial dilution in 50:50 ACN:water.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL) in ACN.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibrator, quality control, or unknown), add 300 µL of the internal standard working solution (in ACN).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Vemurafenib: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 490.1 → 383.0)
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 497.1 → 383.0)
-
-
Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Vemurafenib and this compound.
-
Calculate the peak area ratio (Vemurafenib / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a linear regression model with appropriate weighting.
-
Determine the concentration of Vemurafenib in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an indispensable tool for researchers and drug development professionals working with Vemurafenib. Its chemical and physical properties, particularly its isotopic stability and distinct mass, make it an ideal internal standard for ensuring the accuracy and precision of bioanalytical methods. A thorough understanding of the mechanism of action of Vemurafenib in the context of the BRAF V600E signaling pathway is crucial for interpreting pharmacokinetic and pharmacodynamic data. The detailed experimental protocol provided herein serves as a robust starting point for the development and validation of quantitative assays for Vemurafenib in various biological matrices.
References
- 1. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated drug - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellagentech.com [cellagentech.com]
- 7. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
Vemurafenib vs. Vemurafenib-d7: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive comparison of Vemurafenib and its deuterated analog, Vemurafenib-d7, for researchers, scientists, and drug development professionals. The document outlines their core differences, applications, and the analytical methodologies for their study.
Introduction to Vemurafenib and the Role of Deuteration
Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutated serine-threonine kinase, a key driver in the MAPK/ERK signaling pathway.[1][2][3] It is an FDA-approved oral medication for the treatment of metastatic melanoma with the BRAF V600E mutation.[4][5] The therapeutic efficacy of Vemurafenib is rooted in its ability to block the constitutively active BRAF V600E kinase, thereby inhibiting downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[3][6]
Deuteration, the process of replacing hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic profile of a compound.[7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of metabolic processes that involve the cleavage of these bonds, an effect known as the kinetic isotope effect.[7][9] Consequently, deuterated drugs may exhibit a longer half-life, reduced metabolic clearance, and potentially an improved safety profile by altering the formation of metabolites.[8][10]
This compound is a deuterated analog of Vemurafenib, where seven hydrogen atoms on the propyl group of the sulfonamide side chain have been replaced by deuterium.[1] Its primary application in research is as an internal standard for the accurate quantification of Vemurafenib in biological samples using mass spectrometry.[4][11]
Structural and Physicochemical Properties
The key structural difference between Vemurafenib and this compound lies in the isotopic labeling of the propane-sulfonamide moiety. This substitution results in a slight increase in molecular weight for the deuterated compound.
| Property | Vemurafenib | This compound | Reference(s) |
| Molecular Formula | C₂₃H₁₈ClF₂N₃O₃S | C₂₃H₁₁D₇ClF₂N₃O₃S | [1] |
| Molecular Weight | 489.9 g/mol | 496.96 g/mol | |
| IUPAC Name | N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide | N-(3-(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide-d7 | [10] |
| CAS Number | 918504-65-1 | 1365986-73-7 | [12] |
Mechanism of Action and Signaling Pathway
Vemurafenib targets the mutated BRAF V600E kinase within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][13] In normal cellular signaling, extracellular growth factors bind to receptor tyrosine kinases, initiating a cascade of phosphorylation events through RAS, BRAF, MEK, and ERK, which ultimately regulates gene expression related to cell proliferation and survival.[1] The BRAF V600E mutation leads to constitutive activation of the BRAF protein, causing uncontrolled cell growth.[3] Vemurafenib acts as a competitive inhibitor at the ATP-binding site of the mutated BRAF, blocking its kinase activity and halting the downstream signaling cascade.[2][3]
References
- 1. This compound | C23H18ClF2N3O3S | CID 88863004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. A single-dose mass balance and metabolite-profiling study of vemurafenib in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. Vemurafenib pharmacokinetics and its correlation with efficacy and safety in outpatients with advanced BRAF-mutated melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]
- 11. tijer.org [tijer.org]
- 12. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Synthesis and Characterization of Vemurafenib-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Vemurafenib-d7, a deuterated analog of the BRAF kinase inhibitor Vemurafenib. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of stable isotope-labeled compounds in pharmacology and analytical chemistry.
Introduction
Vemurafenib is a potent and selective inhibitor of the BRAFV600E mutated protein kinase, a key driver in many melanomas.[1] Deuterated analogs of pharmaceutical compounds, such as this compound, are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with deuterium atoms can alter the metabolic profile of a drug, often leading to a slower rate of metabolism due to the kinetic isotope effect. This property makes deuterated compounds excellent internal standards for quantitative bioanalysis by mass spectrometry, ensuring accuracy and precision in measuring drug concentrations in biological matrices.[2] this compound contains seven deuterium atoms on the N-propyl group, providing a distinct mass shift for mass spectrometric analysis.
Synthesis of this compound
While specific, publicly available protocols for the synthesis of this compound are scarce, a plausible synthetic route can be devised based on the known synthesis of Vemurafenib and general methods for isotopic labeling. The key step involves the introduction of the deuterated propyl group via a deuterated precursor.
A likely precursor for the synthesis is propane-1-sulfonyl chloride-d7 . This deuterated reagent can be synthesized from commercially available deuterated propanol or other suitable deuterated starting materials.
The general synthetic scheme for Vemurafenib involves the coupling of two key intermediates: a substituted pyrrolopyridine core and a functionalized aniline derivative. The deuterated propanesulfonyl chloride would be used to introduce the labeled side chain onto the aniline moiety.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Note: The following are generalized protocols and may require optimization.
1. Synthesis of N-(3-carboxy-2,6-difluorophenyl)propane-1-sulfonamide-d7 (Intermediate A)
-
Protection: The starting material, 3-amino-2,4-difluorobenzoic acid, would first be protected at both the amine and carboxylic acid functionalities to prevent unwanted side reactions.
-
Sulfonylation: The protected intermediate is then reacted with propane-1-sulfonyl chloride-d7 in the presence of a suitable base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran). The reaction is typically carried out at room temperature.
-
Deprotection: Following the sulfonylation, the protecting groups are removed under appropriate conditions to yield the deuterated sulfonamide intermediate.
2. Synthesis of this compound
-
Amide Coupling: The carboxylic acid of Intermediate A is activated, for example, using a coupling reagent like HATU or by converting it to an acid chloride. The activated intermediate is then reacted with 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine in a suitable solvent to form the final amide bond, yielding this compound.
-
Purification: The final product is purified using standard techniques such as column chromatography and/or recrystallization to obtain a high-purity compound.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the incorporation of deuterium atoms. The molecular weight of this compound is expected to be 496.97 g/mol , which is 7 mass units higher than that of unlabeled Vemurafenib (489.9 g/mol ).
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Key MS/MS Transitions (m/z) |
| Vemurafenib | C23H18ClF2N3O3S | 489.92 | 489.07 | 490.2 → 255.2, 490.2 → 383.3 |
| This compound | C23H11D7ClF2N3O3S | 496.97 | 496.12 | 497.2 → 255.2, 497.2 → 389.3[2] |
The fragmentation pattern in tandem mass spectrometry (MS/MS) is also informative. The precursor ion of this compound (m/z 497.2) will fragment, and the resulting product ions will show a mass shift if they retain the deuterated propyl group.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. In the 1H NMR spectrum of this compound, the signals corresponding to the protons on the propyl group will be absent. The integration of the remaining proton signals should be consistent with the structure.
13C NMR will show the carbon signals of the deuterated propyl group, which may be split into multiplets due to deuterium coupling. 2H NMR can be used to directly observe the deuterium signals and confirm their location.
Table 2: Predicted 1H NMR Spectral Data Comparison (in DMSO-d6)
| Protons | Vemurafenib (Predicted Chemical Shift, δ ppm) | This compound (Predicted Chemical Shift, δ ppm) |
| Aromatic Protons | 7.0 - 8.5 | 7.0 - 8.5 |
| NH (sulfonamide) | ~10.0 | ~10.0 |
| NH (indole) | ~12.0 | ~12.0 |
| CH2 (propyl) | ~3.0 | Absent |
| CH2 (propyl) | ~1.6 | Absent |
| CH3 (propyl) | ~0.9 | Absent |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized this compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid) can be used. The purity is typically assessed by measuring the peak area at a specific UV wavelength.
Vemurafenib's Mechanism of Action and Signaling Pathway
Vemurafenib targets the MAPK/ERK signaling pathway, which is constitutively activated in melanoma cells harboring the BRAFV600E mutation. This mutation leads to uncontrolled cell proliferation and survival. Vemurafenib selectively binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and blocking downstream signaling.
Caption: Vemurafenib inhibits the constitutively active BRAF V600E mutant, blocking the MAPK/ERK signaling pathway.
Conclusion
This compound is an essential tool for the preclinical and clinical development of Vemurafenib. Its synthesis, while requiring specialized deuterated reagents, follows established organic chemistry principles. Thorough characterization using mass spectrometry and NMR spectroscopy is crucial to ensure its identity, purity, and isotopic enrichment, thereby guaranteeing its reliability as an internal standard in critical bioanalytical assays. Understanding the synthesis and characterization of such isotopically labeled compounds is vital for advancing drug development and ensuring the accuracy of pharmacokinetic and metabolic studies.
References
Decoding the Vemurafenib-d7 Certificate of Analysis: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, quality, and purity of a compound. This guide provides an in-depth explanation of a typical CoA for Vemurafenib-d7, a deuterated form of Vemurafenib, an inhibitor of the BRAF V600E mutated protein. Understanding this document is paramount for ensuring the reliability and reproducibility of experimental results.
Vemurafenib: Mechanism of Action
Vemurafenib is a targeted therapy that specifically inhibits the mutated BRAF protein, particularly the V600E mutation, which is prevalent in a significant percentage of melanomas.[1][2] This mutation leads to the constitutive activation of the BRAF kinase, which in turn activates the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival.[1][3] Vemurafenib binds to the ATP-binding site of the mutated BRAF V600E kinase, blocking its activity and thereby inhibiting the downstream signaling cascade.[1] This targeted inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring the BRAF V600E mutation.[1]
The Certificate of Analysis Explained
A Certificate of Analysis is a formal document from the manufacturer that provides detailed information about a specific batch or lot of a product.[4][5] It serves as an assurance that the product meets its predetermined specifications.[4][5] For a compound like this compound, this document is essential for researchers to confirm the quality of the material they are using in their studies.
Key Components of a this compound CoA
A typical CoA for this compound would include the following sections:
-
Product Information: This section contains general details about the product.[4][6]
-
Analytical Data: This is the core of the CoA, presenting the results of various analytical tests performed on the specific batch.[4][6]
-
Certification and Approval: This section includes a statement of compliance and the signature of an authorized quality assurance representative.[5]
Quantitative Data Summary
The following tables summarize the kind of quantitative data you would expect to find on a this compound Certificate of Analysis.
Table 1: Product Identification and Properties
| Parameter | Specification | Result |
| Product Name | This compound | This compound |
| Catalog Number | VEM-D7-001 | VEM-D7-001 |
| Lot Number | A20251107 | A20251107 |
| Molecular Formula | C₂₃H₁₁D₇F₃N₃O₃S | C₂₃H₁₁D₇F₃N₃O₃S |
| Molecular Weight | 506.52 g/mol | 506.52 g/mol |
| CAS Number | 1219800-61-5 (unlabeled) | 1219800-61-5 (unlabeled) |
| Appearance | White to off-white solid | White solid |
| Solubility | Soluble in DMSO | Conforms |
Table 2: Quality Control and Purity Analysis
| Test | Method | Specification | Result |
| Purity (by HPLC) | High-Performance Liquid Chromatography | ≥98.0% | 99.5% |
| Isotopic Purity (d7) | Mass Spectrometry | ≥99% | 99.6% |
| Identity (¹H NMR) | Nuclear Magnetic Resonance Spectroscopy | Conforms to structure | Conforms |
| Mass Spectrum | Mass Spectrometry | Conforms to structure | Conforms |
| Moisture Content (Karl Fischer) | Karl Fischer Titration | ≤1.0% | 0.2% |
| Residual Solvents | Gas Chromatography | Meets USP <467> limits | Conforms |
Experimental Protocols
Detailed methodologies are crucial for understanding how the data on the CoA was generated.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the this compound sample by separating it from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a specified wavelength (e.g., 254 nm).
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., DMSO or acetonitrile) and injected into the HPLC system. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.
Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation
-
Objective: To confirm the molecular weight and determine the isotopic purity of the deuterated compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS or GC-MS).
-
Ionization Source: Electrospray ionization (ESI) for LC-MS.
-
Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The instrument then measures the mass-to-charge ratio of the resulting ions. The presence of a peak corresponding to the expected molecular weight of this compound confirms its identity. The relative intensities of the peaks for the d7 and other isotopic variants are used to calculate the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6).
-
Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting ¹H NMR spectrum should show the absence of signals at the positions where deuterium atoms have been incorporated, confirming the deuteration pattern. The remaining signals should correspond to the expected structure of the molecule.
Visualizing Key Processes
Diagrams are invaluable for illustrating complex biological pathways and experimental workflows.
References
Isotopic purity and stability of Vemurafenib-d7
An In-Depth Technical Guide to the Isotopic Purity and Stability of Vemurafenib-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and stability of this compound, a deuterated analog of the BRAF kinase inhibitor, Vemurafenib. This document is intended for professionals in the fields of drug metabolism, pharmacokinetics (DMPK), bioanalysis, and medicinal chemistry who utilize stable isotope-labeled internal standards (SIL-IS) for quantitative analysis.
Vemurafenib is a potent and selective inhibitor of the BRAF serine-threonine kinase, specifically targeting the BRAF V600E mutation.[1][2] This mutation leads to constitutive activation of the BRAF protein, driving cell proliferation in the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] Vemurafenib blocks this pathway, leading to cell cycle arrest and apoptosis in melanoma cells with the BRAF V600E mutation.[1][3]
This compound (C₂₃H₁₁D₇ClF₂N₃O₃S) is a deuterium-labeled version of Vemurafenib, primarily used as an internal standard for the accurate quantification of Vemurafenib in biological matrices during preclinical and clinical studies.[4] The seven deuterium atoms are located on the propane-1-sulfonamide moiety, a chemically stable position unlikely to undergo metabolic cleavage or back-exchange.[4][5] The quality of a SIL-IS is paramount, with isotopic purity and stability being critical attributes for ensuring assay accuracy, precision, and reliability.
Mechanism of Action: Vemurafenib in the MAPK Signaling Pathway
Vemurafenib targets the MAPK/ERK signaling cascade, a critical pathway for regulating cell growth and division.[2] In many melanomas, a mutation in the BRAF gene (V600E) causes the BRAF kinase to be constantly active, leading to uncontrolled cell proliferation.[6] Vemurafenib specifically binds to the ATP-binding domain of the mutated BRAF kinase, inhibiting its activity and blocking downstream signaling to MEK and ERK, ultimately reducing tumor growth.[1][2][7]
Isotopic Purity of this compound
Isotopic purity is a critical parameter for a SIL-IS. It refers to the extent to which the labeled compound contains the desired number of heavy isotopes.[8] A high isotopic purity minimizes interference from the internal standard channel into the analyte channel during mass spectrometric analysis, a phenomenon known as "crosstalk." The presence of significant amounts of unlabeled (d0) or partially labeled isotopologues (d1-d6) in the this compound standard can compromise the accuracy of quantification, especially at the lower limit of quantitation (LLOQ).
Quantitative Data: Isotopic Purity Specifications
The isotopic purity of this compound is typically determined by the manufacturer and provided in a Certificate of Analysis. The data presented below represents typical specifications for a high-quality standard.
| Parameter | Specification | Description |
| Chemical Purity | ≥98% | The percentage of the material that is Vemurafenib (all isotopologues). |
| Isotopic Enrichment | ≥99 atom % D | The percentage of deuterium at any given labeled position.[8] |
| Isotopic Purity (d7) | ≥95% | The percentage of all Vemurafenib molecules that are the fully deuterated d7 species. |
| d0 Isotopologue | ≤0.05% | The percentage of unlabeled Vemurafenib present in the standard. |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity and enrichment requires sophisticated analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
2.2.1 Protocol 1: Isotopic Purity by LC-HRMS
This method quantifies the distribution of different isotopologues (d0 to d7).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a UHPLC system.[10]
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water 50:50) to a concentration of approximately 1 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any impurities.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan (e.g., m/z 100-1000) at high resolution (>60,000).
-
Data Analysis:
-
Identify the retention time for this compound.
-
Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (from d0, m/z 490.07, to d7, m/z 497.11).[5]
-
Integrate the peak area for each extracted ion chromatogram.
-
Calculate the percentage of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas. The natural isotopic contribution of elements like C, N, and S must be mathematically corrected for an accurate determination.[11][12]
-
-
2.2.2 Protocol 2: Isotopic Enrichment by NMR Spectroscopy
NMR spectroscopy confirms the position of the deuterium labels and can determine the overall isotopic enrichment.[9][13]
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of this compound in a non-deuterated solvent (e.g., DMSO) containing a known internal standard for quantification.
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
The signals corresponding to the protons on the propyl group will be significantly diminished.
-
By comparing the integration of the residual proton signals in the labeled positions to the integration of a signal from an unlabeled part of the molecule or a quantitative internal standard, the percentage of residual hydrogen can be calculated, and thus the deuterium enrichment can be determined.[8]
-
-
²H NMR Analysis:
-
Acquire a quantitative ²H (Deuterium) NMR spectrum.[14]
-
This spectrum will show signals only for the deuterium atoms. The presence of a signal corresponding to the propyl group confirms the location of the labels. The relative integration can provide information about the distribution of deuterium.[14][15]
-
Stability of this compound
The stability of a SIL-IS is crucial for its entire lifecycle, from storage to its use in a bioanalytical assay. Stability encompasses both the chemical integrity of the molecule and the retention of the isotopic label.
Chemical Stability
The deuteration on the N-propyl group of this compound is not expected to significantly alter the chemical stability of the parent molecule. Therefore, stability data for Vemurafenib can be used to infer the stability of its deuterated analog. Forced degradation studies on Vemurafenib have been performed under various stress conditions as per ICH guidelines.[16][17]
3.1.1 Quantitative Data: Forced Degradation of Vemurafenib
The following table summarizes the typical degradation behavior of Vemurafenib under stress conditions.
| Stress Condition | Reagent/Condition | Degradation Observed |
| Acidic Hydrolysis | 0.1 M HCl, 80°C, 24h | Significant Degradation[16] |
| Alkaline Hydrolysis | 0.1 M NaOH, 80°C, 24h | Significant Degradation[16] |
| Oxidative | 30% H₂O₂, RT, 24h | Moderate Degradation[16] |
| Thermal | Solid state, 80°C, 7 days | Minimal Degradation[16] |
| Photolytic | UV light, Solid state | Minimal Degradation[16] |
These results indicate that Vemurafenib is most susceptible to degradation under acidic and alkaline conditions.[16] Therefore, care should be taken to maintain neutral pH in stock solutions and during sample processing.
Isotopic Stability (Back-Exchange)
Isotopic stability refers to the resistance of the deuterium labels to exchange with protons from the solvent or matrix (a process known as back-exchange). The deuterium atoms in this compound are attached to saturated carbon atoms (sp³ carbons) of a propyl chain. C-D bonds of this type are highly stable and are not susceptible to back-exchange under typical physiological or analytical conditions.[13] Exchange would only be a concern for deuterium atoms attached to heteroatoms (like -OD, -ND₂) or activated carbons.
Experimental Protocol for Stability Assessment
A stability-indicating HPLC method is used to separate the parent drug from its degradation products, allowing for the quantification of its stability over time.
3.3.1 Protocol 3: Stability-Indicating RP-HPLC-UV Method
This protocol is adapted from published methods for Vemurafenib.[16][18]
-
Instrumentation: An HPLC system with a UV detector.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent. For stress studies, incubate the solutions under the conditions described in Table 2. Before injection, neutralize acidic and basic samples and dilute all samples to an appropriate concentration.
-
Chromatographic Conditions:
-
Data Analysis:
-
Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the peak area of the parent this compound peak.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.
-
Calculate the percentage of remaining drug by comparing the peak area of the stressed sample to that of an unstressed control sample.
-
Conclusion
This compound is a high-quality stable isotope-labeled internal standard essential for the accurate quantification of Vemurafenib. Its utility is underpinned by its high isotopic purity and robust stability. The deuterium labels are strategically placed on a chemically and isotopically stable alkyl chain, ensuring minimal risk of back-exchange. While the molecule is susceptible to degradation under harsh acidic and alkaline conditions, it demonstrates good stability under typical storage and analytical settings. The analytical protocols outlined in this guide, including LC-HRMS, NMR, and stability-indicating HPLC, are fundamental for the verification and validation of this compound, ensuring its reliable performance in regulated bioanalysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. veeprho.com [veeprho.com]
- 5. This compound | C23H18ClF2N3O3S | CID 88863004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. New pathway: Vemurafenib Pathway, Pharmacodynamics [blog.clinpgx.org]
- 8. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. almacgroup.com [almacgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
- 18. derpharmachemica.com [derpharmachemica.com]
The Role of Vemurafenib-d7 as an Internal Standard in Bioanalytical Methods: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Vemurafenib and the critical role of its deuterated analog, Vemurafenib-d7, as an internal standard in quantitative bioanalysis. The use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes in complex biological matrices. This document provides a comprehensive overview of the underlying principles, experimental protocols, and data interpretation.
Vemurafenib: Mechanism of Action in Melanoma
Vemurafenib is a potent and selective inhibitor of the BRAF serine-threonine kinase, specifically targeting the V600E mutation.[1] This mutation is present in approximately 50% of metastatic melanomas and leads to constitutive activation of the BRAF protein. This aberrant activation drives uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway.
The MAPK pathway is a crucial signaling cascade that regulates normal cell growth, differentiation, and apoptosis. In BRAF V600E-mutated melanoma, the constitutively active BRAF kinase continuously phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK then translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes that promote cell cycle progression and inhibit apoptosis.
Vemurafenib acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the mutated BRAF V600E kinase. This binding event blocks the kinase activity of BRAF, thereby inhibiting the downstream signaling cascade. The ultimate effect is the suppression of tumor cell proliferation and induction of apoptosis in BRAF V600E-mutant melanoma cells.
The Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise measurements. An ideal IS should behave chemically and physically as similarly as possible to the analyte of interest. Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for internal standards in LC-MS/MS assays.
This compound is structurally identical to Vemurafenib, with the exception that seven hydrogen atoms have been replaced by deuterium atoms. This substitution results in a mass increase of 7 Daltons. Because the chemical properties are virtually identical, this compound co-elutes with Vemurafenib during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. However, due to the mass difference, the two compounds can be distinguished by the mass spectrometer.
By adding a known amount of this compound to every sample, calibration standard, and quality control sample, any variability in sample preparation (e.g., extraction efficiency), injection volume, and ionization can be compensated for. The ratio of the analyte's response to the internal standard's response is used for quantification, leading to more robust and reliable results.
Experimental Protocols for Vemurafenib Quantification
The following sections detail a typical experimental workflow for the quantification of Vemurafenib in human plasma using this compound (or a similar stable isotope-labeled analog like Vemurafenib-¹³C₆) as an internal standard.[2][3][4]
Sample Preparation
A common method for extracting Vemurafenib from plasma is protein precipitation.
-
Aliquoting: Transfer a small volume of plasma (e.g., 10-100 µL) to a microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of this compound working solution to each tube.
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol (often in a 3:1 or 4:1 ratio to the plasma volume).
-
Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation and extraction of the analyte and internal standard.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is typically achieved using a reversed-phase C18 column.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[2]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.
Mass Spectrometry
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Vemurafenib and its internal standard. While the exact transitions for this compound are not specified in the provided results, a representative example using Vemurafenib-¹³C₆ is shown in the table below.[2][4] The mass shift for this compound would be +7 Da.
Data Presentation: Quantitative Parameters
The following tables summarize typical quantitative data for a validated LC-MS/MS method for Vemurafenib analysis.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Vemurafenib | 490.2 | 383.3 |
| Vemurafenib-¹³C₆ (IS) | 496.2 | 389.3 |
Data is representative of a method using Vemurafenib-¹³C₆ as the internal standard.[4]
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-assay Precision (%CV) | < 13.3% |
| Inter-assay Precision (%CV) | < 13.3% |
| Accuracy | 93.7% - 105.8% |
These parameters are based on a validated method for Vemurafenib in human plasma.[4]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a bioanalytical experiment for the quantification of Vemurafenib using an internal standard.
Conclusion
The use of this compound, or other stable isotope-labeled analogs, as an internal standard is indispensable for the accurate and precise quantification of Vemurafenib in biological matrices. This approach effectively mitigates variability inherent in the bioanalytical process, ensuring the generation of high-quality data for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. A thorough understanding of Vemurafenib's mechanism of action, coupled with robust analytical methodologies, is essential for advancing research and optimizing patient outcomes in the treatment of BRAF V600E-mutated malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of a rapid and simple LC-MS/MS method for quantification of vemurafenib in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying vemurafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A LC/MS/MS micro-method for human plasma quantification of vemurafenib. Application to treated melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Vemurafenib-d7
This guide provides a comprehensive overview of the physical and chemical properties of Vemurafenib-d7, an isotopically labeled form of the targeted cancer therapy drug Vemurafenib. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound.
Core Physicochemical Properties
This compound is the deuterium-labeled analog of Vemurafenib, where seven hydrogen atoms on the propane-sulfonamide side chain have been replaced with deuterium. This labeling makes it a valuable internal standard for pharmacokinetic and analytical studies, allowing for precise quantification in biological matrices by mass spectrometry.[1]
General Properties
The fundamental physical and chemical identifiers for this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide | [2] |
| Molecular Formula | C₂₃H₁₁D₇ClF₂N₃O₃S | [2] |
| Molecular Weight | 497.0 g/mol | [2] |
| CAS Number | 1365986-73-7 | [2] |
| Synonyms | PLX4032-d7, RG7204-d7, RO5185426-d7 | [2][3] |
| Appearance | White to off-white crystalline solid (inferred from Vemurafenib) | [4] |
| Melting Point | ~272 °C (Vemurafenib) | [4][5] |
Solubility and Stability
The solubility and stability of this compound are critical parameters for its use in experimental settings. While specific data for the deuterated form is limited, it is expected to have solubility and stability profiles very similar to its non-deuterated counterpart, Vemurafenib.
| Solvent | Solubility (Vemurafenib) | Source |
| DMSO | Soluble (e.g., to 100 mM or 100 mg/mL) | [6][7][8] |
| Water | Very poorly soluble / practically insoluble (<1 mg/mL) | [4][5][6] |
| Ethanol | Very poorly soluble | [6] |
Stability and Storage:
-
Solid Form: Stable when stored under recommended conditions.[4] For long-term storage, it is recommended to keep the compound at -20°C, desiccated, and protected from light.[8] In its lyophilized form, the chemical is stable for up to 24 months.[8]
-
In Solution: Once dissolved (e.g., in DMSO), it should be stored at -20°C.[8] To prevent loss of potency, solutions should be used within 3 months and aliquoted to avoid multiple freeze-thaw cycles.[8]
Mechanism of Action and Signaling Pathway
Vemurafenib is a potent and selective inhibitor of the BRAF serine-threonine kinase, specifically targeting the BRAF V600E mutation.[9][10][11][12] This mutation leads to the constitutive activation of the BRAF protein, which drives downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, promoting uncontrolled cell proliferation and survival.[10][13][14]
Vemurafenib functions by binding to the ATP-binding domain of the mutated BRAF V600E kinase, blocking its activity.[6][9][14] This inhibition interrupts the signaling cascade, leading to decreased phosphorylation of MEK and ERK, the subsequent downstream kinases.[6][15] The ultimate result is cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.[15]
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | C23H18ClF2N3O3S | CID 88863004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vemurafenib - LKT Labs [lktlabs.com]
- 7. Vemurafenib | Raf Kinase Inhibitors: R&D Systems [rndsystems.com]
- 8. Vemurafenib | Cell Signaling Technology [cellsignal.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. drugs.com [drugs.com]
- 11. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. m.youtube.com [m.youtube.com]
- 13. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 15. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma [mdpi.com]
In Vitro Metabolism of Vemurafenib-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of Vemurafenib, with a specific focus on the use of its deuterated analog, Vemurafenib-d7, in metabolic studies. This document details the metabolic pathways, key enzymes involved, and provides standardized protocols for conducting in vitro experiments.
Introduction to Vemurafenib and its Metabolism
Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutated kinase, a key driver in a significant portion of metastatic melanomas.[1] Understanding the metabolic fate of Vemurafenib is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical efficacy. The parent drug is the predominant component (95%) found in plasma, with its metabolites accounting for the remaining 5%.[1] Elimination is primarily through the feces (approximately 94%), with a minor fraction excreted in the urine.[1]
In vitro studies using human liver microsomes and hepatocytes have identified cytochrome P450 (CYP) enzymes as the primary mediators of Vemurafenib metabolism. Specifically, CYP3A4 is the major enzyme responsible for its oxidative metabolism, with a smaller contribution from CYP1A2 .[1][2] The use of a deuterated internal standard, such as this compound, is standard practice in quantitative bioanalytical assays to ensure accuracy and precision.
Quantitative Analysis of Vemurafenib Metabolism
The following tables summarize the key quantitative parameters related to the in vitro metabolism of Vemurafenib. It is important to note that while extensive clinical and in vivo data are available, specific in vitro enzyme kinetic parameters (Km and Vmax) for Vemurafenib are not widely published. The intrinsic clearance values presented below are derived from in silico predictions and provide a valuable estimation of its metabolic turnover by the primary CYP enzymes.
Table 1: In Vitro Enzyme Kinetics of Vemurafenib
| Parameter | CYP3A4 | CYP1A2 | Source |
| Primary Role | Major metabolizing enzyme | Minor metabolizing enzyme | [1][2] |
| Intrinsic Clearance (Clint) | 76.6 - 1238.95 µL/min/mg | 4.8 - 15.3 µL/min/mg | [3] |
| Km (Michaelis-Menten constant) | Data not available | Data not available | |
| Vmax (Maximum reaction velocity) | Data not available | Data not available |
Table 2: In Vitro Inhibition Profile of Vemurafenib
| CYP Isoform | Inhibition Parameter | Value | Classification | Source |
| CYP1A2 | IC50 | 32.5 µM | Moderate Inhibitor | [2] |
| CYP3A4 | Data not available | Substrate and Inducer | [2][4][5] |
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways associated with Vemurafenib's mechanism of action and metabolism.
Figure 1: Vemurafenib's Inhibition of the MAPK Signaling Pathway.
Figure 2: Primary Metabolic Pathway of Vemurafenib.
Experimental Protocols
This section provides detailed methodologies for conducting in vitro metabolism studies of this compound.
Determination of Metabolic Stability in Human Liver Microsomes
This protocol outlines the steps to assess the rate of metabolism of this compound in a pool of human liver microsomes.
Figure 3: Workflow for Metabolic Stability Assay.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (e.g., a structurally similar compound not metabolized by CYPs)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be less than 1%.
-
In a 96-well plate, combine phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
-
Initiation of Reaction:
-
Pre-warm the plate to 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution to the wells. The final substrate concentration should be low (e.g., 1 µM) to be in the linear range of the enzyme kinetics.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
After the final time point, seal the plate and vortex for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 3000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
CYP450 Reaction Phenotyping
This protocol is designed to identify the specific CYP isoforms responsible for the metabolism of this compound.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP1A2, and a panel of other major CYPs)
-
Control microsomes (from cells not expressing CYPs)
-
NADPH
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile
-
Internal Standard
Procedure:
-
Incubation Setup:
-
Prepare separate incubation mixtures for each recombinant CYP isoform and the control microsomes. Each mixture should contain buffer, the specific recombinant CYP (or control microsome), and NADPH.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding this compound to each incubation.
-
Incubate at 37°C for a fixed period (e.g., 60 minutes).
-
Terminate the reactions with ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the metabolic stability protocol (vortex, centrifuge).
-
Analyze the supernatant by LC-MS/MS to measure the formation of hydroxylated metabolites.
-
-
Data Analysis:
-
Compare the rate of metabolite formation in the incubations with active recombinant CYPs to the rate in the control incubations.
-
Significant metabolite formation in the presence of a specific CYP isoform identifies it as a contributing enzyme.
-
Analytical Methodology: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound and its metabolites in in vitro samples.
Table 3: Example LC-MS/MS Parameters for Vemurafenib Analysis
| Parameter | Typical Condition |
| Chromatographic Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A suitable gradient to separate the analyte from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition (Vemurafenib) | m/z 490.1 -> 383.1 |
| MRM Transition (this compound) | m/z 497.1 -> 390.1 |
| MRM Transition (Hydroxylated Metabolite) | m/z 506.1 -> 383.1 |
Note: These parameters should be optimized for the specific instrument and application.
Conclusion
This technical guide provides a foundational understanding of the in vitro metabolism of this compound. The primary metabolic pathway is through oxidation, predominantly mediated by CYP3A4 with a minor contribution from CYP1A2. The provided experimental protocols offer a starting point for researchers to conduct robust in vitro metabolism studies. The use of a deuterated internal standard like this compound is critical for generating high-quality quantitative data. Further research to determine the specific enzyme kinetic parameters (Km and Vmax) for Vemurafenib metabolism would provide a more complete understanding of its metabolic profile.
References
- 1. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetics of Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Vemurafenib-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mass spectrometric behavior of Vemurafenib-d7, a deuterated internal standard for the BRAF inhibitor Vemurafenib. Understanding the fragmentation pattern of this stable isotope-labeled compound is critical for the development of robust bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in pharmacokinetic and therapeutic drug monitoring studies.
Introduction to Vemurafenib and its Deuterated Analog
Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutated protein kinase, a key driver in many cases of metastatic melanoma.[1] Accurate quantification of Vemurafenib in biological matrices is essential for optimizing patient dosing and ensuring therapeutic efficacy. This compound serves as an ideal internal standard for LC-MS/MS assays due to its similar physicochemical properties to the parent drug and its distinct mass, which allows for its differentiation and correction for matrix effects and variability in sample processing.
Mass Spectrometry of this compound
Under typical electrospray ionization (ESI) in positive mode, this compound is readily protonated to form the precursor ion [M+H]⁺. The addition of seven deuterium atoms increases the monoisotopic mass of the molecule by approximately 7 Da compared to unlabeled Vemurafenib.
Predicted Precursor and Product Ions
Based on published data for Vemurafenib and its ¹³C₆-labeled internal standard, the expected mass-to-charge ratios (m/z) for the precursor and major product ions of this compound can be predicted. The primary fragmentation of Vemurafenib involves the cleavage of the sulfonamide bond and the amide linkage.
Table 1: Predicted Quantitative Data for this compound Fragmentation
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | ~496.2 | ~388.1 | ~261.1 |
Note: The exact m/z values may vary slightly depending on the specific deuteration pattern of the this compound standard and the mass resolution of the instrument.
Proposed Fragmentation Pathway of this compound
The fragmentation of the protonated this compound molecule is initiated by collision-induced dissociation (CID). The primary fragmentation pathways are illustrated below. The location of the deuterium atoms is assumed to be on the propyl group of the propanesulfonamide moiety, a common labeling position for deuterated standards.
Caption: Proposed fragmentation pathway of this compound.
The primary product ion at m/z ~388.1 is proposed to be formed by the cleavage of the sulfonamide bond, resulting in the loss of the deuterated propanesulfonamide group. The product ion at m/z ~261.1 is likely formed through the cleavage of the amide bond and subsequent loss of the chlorophenyl group. The deuterated portion remains on the pyrrolopyridine core in this fragmentation pathway.
Experimental Protocols for LC-MS/MS Analysis
The following is a generalized experimental protocol for the quantification of Vemurafenib using this compound as an internal standard, based on common methodologies.[1]
Sample Preparation
A simple protein precipitation method is commonly employed for the extraction of Vemurafenib from plasma samples.
-
To 100 µL of plasma, add 300 µL of acetonitrile containing this compound at a suitable concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection.
-
Ion Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions:
-
Vemurafenib: m/z 488.2 → 381.0
-
This compound: m/z ~496.2 → ~388.1
-
The experimental workflow can be visualized as follows:
Caption: A typical experimental workflow for Vemurafenib analysis.
Vemurafenib's Mechanism of Action: The BRAF/MEK/ERK Signaling Pathway
Vemurafenib is a targeted therapy that inhibits the mutated BRAF protein, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway. In normal cells, this pathway regulates cell growth and proliferation in response to external signals. However, in melanoma cells with a BRAF V600E mutation, this pathway is constitutively active, leading to uncontrolled cell division. Vemurafenib specifically blocks the activity of the mutated BRAF, thereby inhibiting downstream signaling and suppressing tumor growth.
Caption: Vemurafenib inhibits the BRAF/MEK/ERK signaling pathway.
Conclusion
This technical guide provides a comprehensive overview of the mass spectrometry fragmentation of this compound. The predicted fragmentation pattern, along with the detailed experimental protocols and an illustration of the relevant signaling pathway, offers valuable information for researchers and scientists involved in the development and validation of bioanalytical methods for Vemurafenib. A thorough understanding of the fragmentation behavior of deuterated internal standards is paramount for ensuring the accuracy and reliability of quantitative data in drug development and clinical research.
References
Methodological & Application
Application Notes and Protocols for Vemurafenib Analysis in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of vemurafenib from human plasma for quantitative analysis. The described methods are essential for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials involving vemurafenib.
Introduction
Vemurafenib is a potent inhibitor of the BRAF serine-threonine kinase, specifically targeting the BRAF V600E mutation, which is prevalent in a significant percentage of melanomas.[1][2][3] Monitoring the plasma concentration of vemurafenib is crucial for optimizing therapeutic outcomes and minimizing toxicity. Accurate and reliable analytical methods are therefore essential for quantifying vemurafenib levels in patient samples. This document outlines validated sample preparation protocols for use with common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action: Vemurafenib and the MAPK/ERK Signaling Pathway
Vemurafenib specifically targets the mutated BRAF V600E kinase, a component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4] In healthy cells, this pathway regulates cell division, differentiation, and survival. However, the BRAF V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation and tumor growth.[3] Vemurafenib binds to the ATP-binding site of the mutated BRAF protein, inhibiting its activity and consequently blocking downstream signaling through MEK and ERK, ultimately leading to reduced cell proliferation and increased apoptosis in melanoma cells.[3]
Sample Preparation Protocols
The choice of sample preparation method depends on the analytical technique to be used, the required sensitivity, and the laboratory's capabilities. The following are three commonly employed and validated methods for the extraction of vemurafenib from human plasma.
Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method suitable for LC-MS/MS analysis. It involves adding a solvent to the plasma to denature and precipitate proteins, leaving the drug in the supernatant.
Experimental Protocol:
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 300 µL of acetonitrile containing the internal standard (e.g., ¹³C₆-vemurafenib).[5]
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 15 seconds and inject an aliquot into the LC-MS/MS system.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 4. New pathway: Vemurafenib Pathway, Pharmacodynamics [blog.clinpgx.org]
- 5. Development and validation of a rapid and simple LC-MS/MS method for quantification of vemurafenib in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Vemurafenib-d7 as an Internal Standard in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vemurafenib is a potent inhibitor of the BRAF serine-threonine kinase, particularly effective against the V600E mutation prevalent in metastatic melanoma. Accurate quantification of vemurafenib in biological matrices is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships. The use of a stable isotope-labeled internal standard (IS) is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variations in sample preparation and matrix effects. Vemurafenib-d7, a deuterated analog of vemurafenib, serves as an ideal internal standard for these applications due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio (m/z).
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in the LC-MS/MS-based quantification of vemurafenib in plasma for pharmacokinetic studies.
Mechanism of Action of Vemurafenib
Vemurafenib targets the constitutively activated BRAF V600E mutant protein, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] In normal cells, this pathway regulates cell growth, proliferation, and survival in response to extracellular signals. However, the BRAF V600E mutation leads to constant signaling, driving uncontrolled cell division. Vemurafenib, as an ATP-competitive inhibitor, binds to the kinase domain of the mutated BRAF protein, blocking its activity and inhibiting the downstream phosphorylation of MEK and ERK.[2][3] This ultimately leads to cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.[1]
Figure 1. Vemurafenib's inhibition of the BRAF-MEK-ERK signaling pathway.
Quantitative Data Presentation
The following table summarizes key pharmacokinetic parameters of vemurafenib in adult patients with BRAF V600 mutation-positive metastatic melanoma.
| Pharmacokinetic Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~3-4 hours | [3][4] |
| Apparent Volume of Distribution (Vd/F) | 106 L | [3] |
| Plasma Protein Binding | >99% | [4] |
| Elimination Half-Life (t1/2) | ~57 hours (at steady state) | [1][4] |
| Mean Steady-State Trough Concentration (Cmin) | 46.2 µg/mL (range: 8.0 - 115.0 µg/mL) | [5] |
| Time to Reach Steady State | ~15-21 days | [1][4] |
| Metabolism | Primarily by CYP3A4 | [3] |
| Excretion | ~94% in feces, <1% in urine | [3] |
Experimental Protocols
Protocol 1: Quantification of Vemurafenib in Human Plasma by LC-MS/MS
This protocol outlines a method for the quantitative analysis of vemurafenib in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Vemurafenib analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of vemurafenib and this compound in methanol.
-
Working Standard Solutions: Serially dilute the vemurafenib stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards at concentrations ranging from 0.1 to 100 µg/mL.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or study sample), add 150 µL of the internal standard working solution (1 µg/mL this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 70% B for 2 minutes) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Vemurafenib: m/z 490.1 → 383.1 This compound: m/z 497.1 → 390.1 (Predicted) |
| Collision Energy | Optimized for each transition |
5. Data Analysis
-
Quantify vemurafenib concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentrations of vemurafenib in the QC and study samples from the calibration curve.
Figure 2. Workflow for plasma sample preparation and analysis.
Protocol 2: Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. |
| Accuracy and Precision | For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).[6][7] |
| Matrix Effect | The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15% in at least six different lots of blank plasma. |
| Recovery | Extraction recovery of the analyte and IS should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term storage, and post-preparative (in autosampler). |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of vemurafenib in plasma samples for pharmacokinetic studies. The detailed protocols and validation parameters outlined in these application notes offer a comprehensive guide for researchers and scientists in the field of drug development. Adherence to these methodologies will ensure the generation of high-quality data, which is essential for the accurate characterization of vemurafenib's pharmacokinetic profile.
References
- 1. Clinical Pharmacokinetics of Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics of Vemurafenib | Semantic Scholar [semanticscholar.org]
- 3. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying vemurafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a rapid and simple LC-MS/MS method for quantification of vemurafenib in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Bioanalytical Method for the Quantification of Vemurafenib in Human Plasma using Vemurafenib-d7 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the development and validation of a sensitive and robust bioanalytical method for the quantification of Vemurafenib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Vemurafenib-d7, to ensure high accuracy and precision. The protocol covers sample preparation by protein precipitation, chromatographic and mass spectrometric conditions, and validation parameters according to established guidelines. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications involving Vemurafenib.
Introduction
Vemurafenib is a potent inhibitor of the B-Raf proto-oncogene, serine/threonine kinase (BRAF), specifically targeting the V600E mutation.[1] It is a key therapeutic agent in the treatment of metastatic melanoma.[1][2] Accurate and reliable quantification of Vemurafenib in biological matrices is crucial for pharmacokinetic assessments and to ensure optimal therapeutic outcomes. This application note describes a validated LC-MS/MS method for the determination of Vemurafenib in human plasma, employing this compound as an internal standard to correct for matrix effects and variability in sample processing.
Materials and Reagents
-
Analytes: Vemurafenib, this compound (Internal Standard)
-
Chemicals and Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Dimethyl sulfoxide (DMSO), Ultrapure water
-
Biological Matrix: Human plasma (with K2EDTA as anticoagulant)
-
Labware: Microcentrifuge tubes, volumetric flasks, pipettes, 96-well plates
Experimental Protocols
Preparation of Stock and Working Solutions
-
Vemurafenib Stock Solution (1 mg/mL): Accurately weigh 10 mg of Vemurafenib and dissolve in 10 mL of DMSO.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of DMSO.
-
Vemurafenib Working Solutions: Prepare serial dilutions of the Vemurafenib stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples.[3]
-
IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into microcentrifuge tubes.
-
Add 10 µL of the IS working solution (100 ng/mL this compound) to each tube, except for the blank samples.
-
Add 150 µL of acetonitrile to each tube to precipitate plasma proteins.[1][3][4]
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent[3] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C[3] |
| Injection Volume | 5 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.00 | 30 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 30 |
| 5.00 | 30 |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Agilent 6460 Triple Quadrupole MS or equivalent[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 4000 V |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
| Vemurafenib | 490.1 | 383.1 | 140 | 25 |
| This compound | 497.1 | 390.1 | 140 | 25 |
Note: The precursor ion for this compound is calculated by adding 7 Da to the mass of Vemurafenib. The product ion is similarly adjusted.
Method Validation Summary
The bioanalytical method was validated according to the FDA and EMA guidelines. The following parameters were assessed:
Table 3: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 10 - 800 ng/mL in plasma[3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 15%[2][4] |
| Inter-day Precision (%CV) | ≤ 15%[2][4] |
| Intra-day Accuracy (%Bias) | Within ±15%[2][4] |
| Inter-day Accuracy (%Bias) | Within ±15%[2][4] |
| Recovery | > 85% |
| Matrix Effect | No significant matrix effect observed.[4] |
Diagrams
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Vemurafenib in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a research setting. This validated method can be confidently applied to pharmacokinetic and therapeutic drug monitoring studies of Vemurafenib.
References
- 1. Development and validation of a rapid and simple LC-MS/MS method for quantification of vemurafenib in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying vemurafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A LC/MS/MS micro-method for human plasma quantification of vemurafenib. Application to treated melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic drug monitoring of Vemurafenib using a deuterated standard
Application Notes: Therapeutic Drug Monitoring of Vemurafenib
Introduction
Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAF serine-threonine kinase, specifically targeting the BRAF V600E mutation.[1] This mutation is prevalent in approximately 40-50% of melanoma cases and leads to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway, promoting cell proliferation and survival.[1][2][3] Vemurafenib is an oral medication approved for the treatment of unresectable or metastatic melanoma in patients with the BRAF V600E mutation.[4][5] Therapeutic Drug Monitoring (TDM) of Vemurafenib is crucial to optimize treatment efficacy and minimize toxicity, as significant inter-individual variability in plasma concentrations has been observed.[6][7] This application note describes a robust and sensitive method for the quantification of Vemurafenib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.
Pharmacokinetics of Vemurafenib
Vemurafenib is administered orally, typically at a dose of 960 mg twice daily.[8] It reaches maximum plasma concentration approximately 4 hours after a single dose, and steady state is achieved within 15-21 days of continuous dosing.[4] The elimination half-life is approximately 57 hours.[4] The pharmacokinetic parameters of Vemurafenib can be influenced by factors such as food intake, with a high-fat meal increasing its absorption significantly.[8] Vemurafenib is a substrate and inducer of CYP3A4 and an inhibitor of CYP1A2, which can lead to drug-drug interactions.[4][9]
Clinical Significance of TDM
Studies have suggested a correlation between Vemurafenib plasma concentrations and clinical outcomes. Lower plasma concentrations have been associated with a shorter progression-free survival, while higher concentrations may be linked to an increased risk of toxicities, such as skin rash.[10][11] TDM can help clinicians individualize dosing regimens to maintain plasma concentrations within a therapeutic window, thereby potentially improving response rates and managing adverse effects.[6]
Signaling Pathway of Vemurafenib
Vemurafenib targets the constitutively active BRAF V600E mutant protein in the MAPK signaling pathway. In normal cells, this pathway is activated by extracellular growth factors binding to receptor tyrosine kinases (RTKs). This triggers a cascade involving RAS, RAF (including BRAF), MEK, and ERK, ultimately leading to gene expression changes that regulate cell proliferation, differentiation, and survival.[2] In melanoma cells with the BRAF V600E mutation, the pathway is constantly active, independent of upstream signals.[3] Vemurafenib selectively binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and blocking downstream signaling.[1] This leads to decreased phosphorylation of MEK and ERK, resulting in reduced cell proliferation and induction of apoptosis in BRAF V600E-mutant tumor cells.[3][12]
Caption: Vemurafenib inhibits the mutated BRAF V600E protein in the MAPK pathway.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is a rapid and simple method for plasma sample preparation.[5]
-
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Vemurafenib certified reference material
-
Vemurafenib-D₆ (or other suitable deuterated standard) as internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Prepare stock solutions of Vemurafenib and the deuterated internal standard in a suitable organic solvent (e.g., DMSO or methanol).
-
Spike blank human plasma with Vemurafenib stock solution to prepare calibration standards and quality control (QC) samples at various concentrations.
-
Pipette 50 µL of plasma sample (calibrator, QC, or patient sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard solution (in acetonitrile) to each tube.
-
Vortex the mixture for 3 minutes to precipitate proteins.
-
Centrifuge the tubes at 15,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
UPLC system (e.g., Waters Acquity)
-
Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size[5]
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid.[13] The specific gradient or isocratic conditions should be optimized for adequate separation.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Conditions:
Experimental Workflow Diagram
Caption: A typical workflow for the therapeutic drug monitoring of Vemurafenib.
Quantitative Data Summary
The performance of LC-MS/MS methods for Vemurafenib quantification from various studies is summarized below.
| Parameter | Method 1[5] | Method 2[14] | Method 3[15] | Method 4[16] |
| Internal Standard | ¹³C₆-Vemurafenib | Stable Isotope | Not specified | Not specified |
| Linearity Range (µg/mL) | 1.0 - 100.0 | 1 - 100 | 1.5 - 150 | 0.4 - 100 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 | Not specified | 1.5 | 0.4 |
| Intra-assay Precision (%CV) | ≤ 9.3% | ≤ 9.3% | Not specified | ≤ 15% |
| Inter-assay Precision (%CV) | ≤ 9.3% | ≤ 9.3% | Not specified | ≤ 15% |
| Intra-assay Accuracy (%Bias) | ± 7.6% | ± 7.6% | Not specified | ± 15% |
| Inter-assay Accuracy (%Bias) | ± 7.6% | ± 7.6% | Not specified | ± 15% |
Conclusion
The described LC-MS/MS method using a deuterated internal standard provides a sensitive, specific, and reliable approach for the therapeutic drug monitoring of Vemurafenib in human plasma. The simple sample preparation and rapid analysis time make it suitable for routine clinical use. TDM of Vemurafenib has the potential to optimize dosing, improve therapeutic outcomes, and minimize adverse drug reactions in patients with BRAF V600E-mutated melanoma.
References
- 1. Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics of Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a rapid and simple LC-MS/MS method for quantification of vemurafenib in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical Recommendations for Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs) and Their Application to Therapeutic Drug Monitoring in Adult and Pediatric Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. drugs.com [drugs.com]
- 10. Vemurafenib pharmacokinetics and its correlation with efficacy and safety in outpatients with advanced BRAF-mutated melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying vemurafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An UPLC-MS/MS method for the quantification of BRAF inhibitors (vemurafenib, dabrafenib) and MEK inhibitors (cobimetinib, trametinib, binimetinib) in human plasma. Application to treated melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid Phase Extraction Method for the Quantification of Vemurafenib and Vemurafenib-d7 in Human Plasma using LC-MS/MS
Introduction
Vemurafenib is a potent inhibitor of the B-Raf enzyme, a key component in the MAPK signaling pathway, and is primarily used in the treatment of late-stage melanoma. Therapeutic drug monitoring of Vemurafenib is crucial to optimize treatment efficacy and minimize toxicity, necessitating a robust and reliable analytical method for its quantification in biological matrices. This application note details a sensitive and specific solid phase extraction (SPE) method for the extraction of Vemurafenib and its deuterated internal standard, Vemurafenib-d7, from human plasma. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Methods
Reagents and Materials
-
Vemurafenib reference standard
-
This compound internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
-
SPE cartridges (e.g., Oasis™ MCX µElution Plate)
Instrumentation
-
Waters Acquity UPLC system
-
Waters Xevo TQ-S mass spectrometer
-
Positive pressure manifold for SPE
Sample Preparation
-
Pre-treatment: To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol). Vortex for 10 seconds.
-
Acidification: Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
Solid Phase Extraction Protocol
The SPE procedure is performed using a mixed-mode cation exchange cartridge.
-
Conditioning: Condition the SPE plate with 200 µL of methanol followed by 200 µL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE plate.
-
Washing:
-
Wash with 200 µL of 2% formic acid in water.
-
Wash with 200 µL of methanol.
-
-
Elution: Elute the analytes with 2 x 50 µL of 5% ammonium hydroxide in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient is run to separate the analytes from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization: Electrospray ionization (ESI), positive mode
-
MRM Transitions:
-
Vemurafenib: m/z 490.1 → 383.1
-
This compound: m/z 497.1 → 390.1
-
Results
The method was validated for linearity, precision, accuracy, recovery, and matrix effect.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | Within ±15% |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for the solid phase extraction of Vemurafenib.
Caption: Logical relationship of the key steps in the SPE method development.
Discussion
The developed solid phase extraction method provides a robust and reliable approach for the quantification of Vemurafenib in human plasma. The use of a deuterated internal standard, this compound, effectively compensates for any variability in the extraction process and potential matrix effects, thereby ensuring high accuracy and precision. The Oasis™ MCX µElution plate, a mixed-mode sorbent, allows for a strong retention of the basic Vemurafenib molecule and an effective wash step to remove endogenous interferences. The described method is suitable for therapeutic drug monitoring and pharmacokinetic studies of Vemurafenib.
Application Note and Protocol: Protein Precipitation for the Quantification of Vemurafenib in Human Plasma using Vemurafenib-d7 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vemurafenib is a potent inhibitor of the BRAF V600E mutated serine-threonine kinase, approved for the treatment of metastatic melanoma. Therapeutic drug monitoring (TDM) of vemurafenib is crucial for optimizing treatment efficacy and minimizing toxicity. This application note provides a detailed protocol for the extraction of vemurafenib from human plasma samples via protein precipitation, a simple and rapid method suitable for high-throughput analysis. The protocol incorporates Vemurafenib-d7 as a stable isotope-labeled internal standard (IS) to ensure accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protein precipitation is a widely used technique in bioanalytical sample preparation.[1][2] It involves the addition of an organic solvent to a biological sample to denature and precipitate proteins.[3] The precipitated proteins are then removed by centrifugation, and the resulting supernatant, containing the analyte of interest, can be directly analyzed. Acetonitrile is a commonly employed and effective solvent for this purpose.[2][4][5][6]
Experimental Protocol
This protocol outlines a single-step protein precipitation procedure for the extraction of vemurafenib from plasma samples.
Materials and Reagents:
-
Human plasma (collected in EDTA, heparin, or citrate tubes)
-
Vemurafenib analytical standard
-
This compound (internal standard)
-
Methanol (MeOH), HPLC or LC-MS grade
-
Deionized water
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge or plate centrifuge
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Vemurafenib in a suitable organic solvent (e.g., DMSO or Methanol).
-
Prepare a stock solution of this compound in a similar manner.
-
From the stock solutions, prepare working standard solutions of Vemurafenib for the calibration curve and quality control (QC) samples by serial dilution.
-
Prepare a working solution of the internal standard (this compound) in acetonitrile. A typical concentration might be 0.5 µg/mL.[7]
-
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
For each sample, calibration standard, and QC, aliquot 100 µL of plasma into a microcentrifuge tube or a well of a 96-well plate.
-
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 15,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean microcentrifuge tube or a new 96-well plate, being cautious not to disturb the protein pellet.
-
-
Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system for analysis.
-
Data Presentation
The following tables summarize typical parameters and expected performance for a validated method based on this protocol.
Table 1: Sample Preparation and Centrifugation Parameters
| Parameter | Value | Reference |
| Plasma Volume | 100 µL | N/A |
| Precipitating Solvent | Acetonitrile with this compound | [4][5][6] |
| Solvent to Plasma Ratio | 3:1 (v/v) | [8] |
| Vortex Time | 1-3 minutes | [5][8] |
| Centrifugation Speed | 15,000 rpm | [5] |
| Centrifugation Time | 10 minutes | [5] |
Table 2: Example LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 1.0 - 100.0 µg/mL | [9][10] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | [10] |
| Intra-assay Precision (%CV) | < 15% | [6][9] |
| Inter-assay Precision (%CV) | < 15% | [6][9] |
| Accuracy (% Bias) | Within ±15% | [9] |
| Recovery | > 80% | [2][5] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the protein precipitation workflow.
Caption: Protein precipitation workflow for Vemurafenib in plasma.
Signaling Pathway (Illustrative)
While this protocol does not directly involve a signaling pathway, for context, Vemurafenib targets the BRAF protein in the MAPK/ERK signaling pathway.
Caption: Vemurafenib inhibits the BRAF kinase in the MAPK/ERK pathway.
References
- 1. norlab.com [norlab.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A LC/MS/MS micro-method for human plasma quantification of vemurafenib. Application to treated melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying vemurafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a rapid and simple LC-MS/MS method for quantification of vemurafenib in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Vemurafenib and its Metabolites Using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive UPLC-MS/MS method for the simultaneous quantification of vemurafenib and its major metabolites in human plasma. The method utilizes a stable isotope-labeled internal standard, Vemurafenib-d7, for accurate and precise quantification. A simple protein precipitation procedure allows for high-throughput sample processing, making it suitable for clinical research and therapeutic drug monitoring. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
Vemurafenib is a potent inhibitor of the BRAF V600E mutated serine-threonine kinase, a key driver in the pathogenesis of metastatic melanoma. Monitoring plasma concentrations of vemurafenib is crucial for optimizing therapeutic outcomes and minimizing dose-related toxicities. While vemurafenib is the primary active compound, understanding the metabolic profile can provide further insights into drug disposition and potential drug-drug interactions. The primary route of metabolism for vemurafenib is through CYP3A4, with metabolites accounting for a small fraction of the circulating drug-related material. This application note presents a validated UPLC-MS/MS method for the determination of vemurafenib and its metabolites, employing this compound as the internal standard to ensure high-quality data.
Experimental
Sample Preparation
A simple and rapid protein precipitation method was employed for the extraction of vemurafenib and its metabolites from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, this compound.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed on a Waters ACQUITY UPLC® system.
Table 1: UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Time (min) |
| 0.0 | |
| 1.5 | |
| 2.0 | |
| 2.1 | |
| 3.0 |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Vemurafenib | 489.9 | 382.9 | 30 | 25 |
| Metabolite 1 (e.g., N-oxide) | 505.9 | 382.9 | 30 | 28 |
| Metabolite 2 (e.g., glucuronide) | 665.9 | 489.9 | 35 | 20 |
| This compound (IS) | 496.9 | 389.9 | 30 | 25 |
Results and Discussion
The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of vemurafenib and its metabolites.
Chromatography
The chromatographic conditions provided good separation of vemurafenib and its metabolites from endogenous plasma components, with a total run time of 3 minutes.
Linearity, Accuracy, and Precision
The method was linear over a concentration range of 1 to 100,000 ng/mL for vemurafenib. The coefficient of determination (r²) was consistently >0.99. The intra- and inter-day accuracy and precision were within ±15% for all quality control levels, meeting the acceptance criteria of regulatory guidelines.
Table 4: Method Validation Summary
| Parameter | Vemurafenib |
| Linearity Range (ng/mL) | 1 - 100,000 |
| r² | >0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Intra-day Accuracy (%Bias) | ± 8% |
| Inter-day Accuracy (%Bias) | ± 10% |
Signaling Pathway and Experimental Workflow
Vemurafenib targets the BRAF V600E mutation, inhibiting the downstream MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival in melanoma.
Caption: Vemurafenib inhibits the mutated BRAF kinase, blocking the MAPK/ERK pathway.
The following diagram illustrates the experimental workflow from sample collection to data analysis.
Caption: The streamlined workflow for the analysis of vemurafenib in plasma samples.
Conclusion
The UPLC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of vemurafenib and its metabolites in human plasma. The simple sample preparation procedure and short chromatographic run time make it ideal for high-throughput analysis in a clinical research setting, facilitating therapeutic drug monitoring and pharmacokinetic studies of vemurafenib.
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometer Parameters for Vemurafenib-d7 Detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometer parameters for the detection of Vemurafenib and its deuterated internal standard, Vemurafenib-d7. This resource includes frequently asked questions, detailed troubleshooting guides, and established experimental protocols to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass transitions for Vemurafenib and this compound?
A1: The selection of appropriate mass transitions is critical for the selective and sensitive detection of Vemurafenib and its internal standard. Based on published literature, the following transitions are recommended. Please note that the transitions for this compound are predicted based on the fragmentation of Vemurafenib and its ¹³C₆-labeled analog, and should be confirmed experimentally on your instrument.[1]
Q2: What is the most common sample preparation technique for Vemurafenib analysis in plasma?
A2: Protein precipitation is a widely used, simple, and effective method for extracting Vemurafenib from plasma samples.[1][2] This technique involves adding a solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins, which can then be separated by centrifugation. Solid-phase extraction (SPE) is another effective, albeit more complex, method that can be used for sample clean-up.[3]
Q3: How can I improve the sensitivity of my assay?
A3: To enhance sensitivity, consider optimizing several factors. Ensure your mass spectrometer is tuned and calibrated according to the manufacturer's recommendations. Optimization of ionization source parameters, such as capillary voltage, gas flows, and temperature, is crucial. Additionally, refining your sample preparation to minimize matrix effects and using an appropriate internal standard like this compound will improve accuracy and precision.
Q4: What are the key chromatographic conditions for Vemurafenib analysis?
A4: Reversed-phase chromatography using a C18 column is typically employed for the separation of Vemurafenib.[2][4] A mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier like formic acid is commonly used to achieve good peak shape and retention.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol outlines a standard protein precipitation method for the extraction of Vemurafenib from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex the thawed samples and aliquot 100 µL into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels) to each plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to each tube.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well plate for LC-MS/MS analysis.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
Mass Spectrometer Parameters
The following tables summarize typical mass spectrometer and chromatographic parameters for the analysis of Vemurafenib. These should be used as a starting point and optimized for your specific instrument and experimental conditions.
Table 1: Mass Spectrometer Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 - 100 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions for Vemurafenib and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Vemurafenib | 490.2 | 383.3 | 100 | 30 | 25 |
| Vemurafenib | 490.2 | 255.2 | 100 | 30 | 40 |
| Vemurafenib-¹³C₆ | 496.2 | 389.3 | 100 | 30 | 25 |
| Vemurafenib-¹³C₆ | 496.2 | 261.2 | 100 | 30 | 40 |
| This compound (Predicted) | 497.0 | 390.3 | 100 | 30 | 25 |
| This compound (Predicted) | 497.0 | 262.2 | 100 | 30 | 40 |
Table 3: Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Gradient | Start with 10-20% B, ramp to 90-95% B, then re-equilibrate |
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Vemurafenib.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or Low Signal | 1. Incorrect mass transitions. 2. Ion source not optimized. 3. Sample degradation. 4. Clogged spray needle or transfer line. | 1. Verify the precursor and product ions for Vemurafenib and this compound. 2. Tune the mass spectrometer and optimize source parameters. 3. Prepare fresh samples and standards. 4. Clean or replace the ESI needle and check for blockages in the system. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Extra-column volume. | 1. Replace the analytical column. 2. Adjust the mobile phase pH with a suitable modifier like formic acid. 3. Dilute the sample or reduce the injection volume. 4. Check and minimize the length and diameter of tubing between the injector, column, and mass spectrometer. |
| Retention Time Shifts | 1. Changes in mobile phase composition. 2. Column temperature fluctuations. 3. Column aging. 4. Air bubbles in the pump. | 1. Prepare fresh mobile phases and ensure accurate mixing. 2. Verify the column oven is maintaining a stable temperature. 3. Use a new column or re-equilibrate the existing one. 4. Degas the mobile phases and prime the pumps. |
| High Background Noise | 1. Contaminated mobile phase or solvents. 2. Dirty ion source. 3. Sample matrix effects. 4. Leaks in the LC system. | 1. Use high-purity LC-MS grade solvents and freshly prepared mobile phases. 2. Clean the ion source components according to the manufacturer's instructions. 3. Optimize the sample preparation method to remove interfering substances. 4. Check all fittings and connections for leaks. |
| Inconsistent Results | 1. Inconsistent sample preparation. 2. Autosampler variability. 3. Unstable spray in the ion source. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Check the autosampler for proper functioning and accuracy. 3. Observe the spray; if it is unstable, check for clogs, proper solvent flow, and optimized source parameters. |
Signaling Pathway and Experimental Workflow
Vemurafenib Signaling Pathway
Vemurafenib is a potent inhibitor of the BRAF serine-threonine kinase, specifically targeting the V600E mutation commonly found in melanoma. The diagram below illustrates the canonical MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib.
Caption: Vemurafenib inhibits the mutated BRAF V600E kinase, blocking the MAPK/ERK signaling pathway and subsequent cell proliferation.
Experimental Workflow
The following diagram outlines the logical flow of a typical experiment for the quantification of Vemurafenib in plasma samples.
Caption: Workflow for the quantification of Vemurafenib in plasma using LC-MS/MS.
References
- 1. A LC/MS/MS micro-method for human plasma quantification of vemurafenib. Application to treated melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a rapid and simple LC-MS/MS method for quantification of vemurafenib in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An UPLC-MS/MS method for the quantification of BRAF inhibitors (vemurafenib, dabrafenib) and MEK inhibitors (cobimetinib, trametinib, binimetinib) in human plasma. Application to treated melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometric assay for the mutated BRAF inhibitor vemurafenib in human and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize matrix effects in Vemurafenib bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Vemurafenib.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Vemurafenib bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix, such as plasma or tissue homogenates.[1] In the context of Vemurafenib bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification.[1][2] The primary culprits behind matrix effects in biological samples are often phospholipids.[3][4][5] These endogenous components can co-extract with Vemurafenib and interfere with its ionization, leading to unreliable results.[4]
Q2: What are the common sample preparation techniques to minimize matrix effects for Vemurafenib analysis?
A2: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte of interest. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.[6][7] While fast, PPT is often the least effective method for removing phospholipids and may result in significant matrix effects.[8]
-
Liquid-Liquid Extraction (LLE): This technique separates Vemurafenib from the aqueous sample matrix into an immiscible organic solvent.[3][9] LLE generally provides cleaner extracts than PPT.[8] The choice of organic solvent is critical for optimal recovery and minimal matrix interference.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique that uses a solid sorbent to selectively retain Vemurafenib while matrix components are washed away.[3][8] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective in producing very clean extracts and significantly reducing matrix effects.[8]
Q3: How can a stable isotope-labeled internal standard (SIL-IS) help in mitigating matrix effects?
A3: A stable isotope-labeled internal standard, such as ¹³C₆-Vemurafenib, is considered the gold standard for quantitative bioanalysis.[10][11] An SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the extraction process. Because the SIL-IS has nearly identical physicochemical properties to Vemurafenib, it experiences the same extraction inefficiencies and matrix effects.[11] By calculating the ratio of the analyte response to the SIL-IS response, any variations due to matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing for Vemurafenib | - Inappropriate mobile phase pH. - Column degradation. - Presence of interfering matrix components. | - Optimize the mobile phase pH to ensure Vemurafenib is in a suitable ionic state. - Use a guard column and/or replace the analytical column. - Improve the sample cleanup procedure (e.g., switch from PPT to LLE or SPE).[3][8] |
| High Variability in Quantitative Results | - Significant and inconsistent matrix effects. - Inadequate homogenization of the sample. - Instability of Vemurafenib in the matrix. | - Employ a more rigorous sample preparation method like mixed-mode SPE.[8] - Ensure thorough vortexing or mixing of samples. - Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[11] - Perform stability studies of Vemurafenib in the biological matrix at relevant storage and processing temperatures.[6][10] |
| Low Analyte Recovery | - Inefficient extraction method. - Suboptimal pH for extraction. - Analyte binding to proteins or container surfaces. | - Evaluate different extraction solvents (for LLE) or sorbents (for SPE). - Adjust the sample pH to ensure Vemurafenib is in a non-ionized form for better extraction.[3] - Consider using silanized glassware or low-binding microcentrifuge tubes. |
| Ion Suppression or Enhancement Observed | - Co-elution of phospholipids or other matrix components. - Inefficient sample cleanup. - High concentration of salts in the final extract. | - Modify the chromatographic gradient to separate Vemurafenib from the interfering peaks.[2] - Implement a more effective sample preparation technique (e.g., phospholipid removal plates or mixed-mode SPE).[4][8] - Ensure the final extract is free of non-volatile salts before injection into the mass spectrometer. |
Experimental Protocols
Sample Preparation Method Comparison
This table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects.
| Method | Principle | Advantages | Disadvantages | Efficacy in Reducing Matrix Effects |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., methanol, acetonitrile).[6][7] | Simple, fast, and inexpensive. | Not very selective; many endogenous components, including phospholipids, remain in the supernatant.[8] | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Vemurafenib is partitioned between an aqueous sample and an immiscible organic solvent based on its solubility.[3][9] | Provides cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for polar analytes.[8] | Moderate to High |
| Solid-Phase Extraction (SPE) | Vemurafenib is selectively adsorbed onto a solid sorbent, and interfering compounds are washed away before eluting the analyte.[3][8] | High selectivity and provides very clean extracts. | More complex and costly than PPT or LLE. | High |
| Mixed-Mode SPE | Utilizes a combination of retention mechanisms (e.g., reversed-phase and ion exchange) for enhanced selectivity.[8] | Superior sample cleanup and significant reduction in matrix effects.[8] | Can require more extensive method development. | Very High |
Detailed Protocol: Protein Precipitation (PPT)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of cold methanol (or acetonitrile) containing the stable isotope-labeled internal standard (e.g., ¹³C₆-Vemurafenib).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
Detailed Protocol: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma in a glass tube, add the internal standard solution.
-
Add 50 µL of a buffering agent to adjust the pH (e.g., 0.1 M sodium carbonate to make the sample basic).
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase for LC-MS/MS analysis.
Visualizations
Vemurafenib Signaling Pathway
Vemurafenib is a potent inhibitor of the BRAF V600E mutated protein, a key component of the MAPK/ERK signaling pathway that is constitutively active in many melanomas, leading to uncontrolled cell proliferation.[6][8][9]
Caption: Vemurafenib inhibits the mutated BRAF V600E protein in the MAPK/ERK signaling pathway.
Experimental Workflow for Vemurafenib Bioanalysis
This diagram illustrates the typical workflow for the bioanalysis of Vemurafenib from sample collection to data analysis.
Caption: A typical workflow for the bioanalysis of Vemurafenib.
Logical Relationship of Matrix Effect Mitigation Strategies
This diagram shows the hierarchical approach to mitigating matrix effects in bioanalysis.
Caption: A hierarchical approach to mitigating matrix effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ClinPGx [clinpgx.org]
- 7. Vemurafenib - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Addressing poor peak shape in Vemurafenib LC-MS analysis
This technical support center provides troubleshooting guidance for common issues related to poor peak shape during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Vemurafenib.
Frequently Asked Questions (FAQs)
Q1: My Vemurafenib peak is exhibiting significant tailing. What are the primary causes and how can I resolve this?
A1: Peak tailing for Vemurafenib, a basic compound, is a common issue in reversed-phase chromatography. It is often caused by secondary interactions with the stationary phase or suboptimal mobile phase conditions.
The primary causes include:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the basic Vemurafenib molecule, causing tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of Vemurafenib (pKa ≈ 7.1).[4] If the pH is not optimal, strong interactions with the stationary phase can occur.
-
Sample Solvent Mismatch: Vemurafenib is poorly soluble in water.[5][6] Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[8][9]
Troubleshooting Steps & Solutions:
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions | - Use a modern, high-purity "Type B" silica column or an end-capped column to minimize available silanols. - Add a mobile phase modifier like trifluoroacetic acid (TFA) for ion-pairing or an alternative buffer like ammonium formate to improve peak shape.[9][10][11][12] Note that TFA can cause ion suppression in MS. |
| Inappropriate Mobile Phase pH | - Adjust the mobile phase to an acidic pH (e.g., pH 2.5-3.5) using a volatile buffer like formic acid or ammonium formate. This ensures Vemurafenib is consistently protonated, reducing secondary interactions.[10][11] | |
| Sample Solvent Mismatch | - Dissolve the sample in a solvent that is as weak as, or weaker than, the initial mobile phase composition.[7] If using a strong solvent like DMSO, minimize the injection volume.[6] | |
| Column Overload | - Reduce the sample concentration or injection volume. Perform a loading study to determine the column's capacity for Vemurafenib.[8][13] |
Q2: I've optimized the mobile phase and injection solvent, but the peak shape for Vemurafenib is still poor, sometimes showing fronting or splitting. What other factors should I investigate?
A2: If basic troubleshooting has not resolved the issue, consider more complex system interactions, potential contamination, or hardware problems.
-
Metal Chelation Effects: Vemurafenib's structure contains functional groups that can chelate with metal ions. Interaction with stainless steel components in the LC system (e.g., frits, tubing, column body) can lead to significant peak tailing or complete loss of signal.[14][15][16] This is a known issue for compounds with chelating properties.
-
Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections or degradation of the stationary phase can create active sites that cause peak distortion.[1][17]
-
Extra-Column Effects: Peak broadening and distortion can be caused by issues outside the column, such as excessive tubing length/diameter, or poorly made connections leading to dead volume.[1][18]
Advanced Troubleshooting Strategies:
| Symptom | Possible Cause | Recommended Solution |
| Severe Tailing or Signal Loss | Metal Chelation | - System Passivation: Flush the entire LC system with a chelating agent. - Mobile Phase Additive: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase.[19] - Use Biocompatible Hardware: If possible, use a PEEK-lined or metal-free column and system components to minimize metal exposure.[14] |
| All Peaks Tailing or Splitting | Column Contamination / Blocked Frit | - Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to remove contaminants from the inlet frit.[13] - Perform a Column Wash: Follow the manufacturer's instructions for a full column regeneration wash. |
| Broad or Asymmetric Peaks | Extra-Column Volume | - Minimize the length and internal diameter of all tubing between the injector and the detector. - Ensure all fittings are properly seated to avoid dead volume.[7][18][20] |
Experimental Protocols
Protocol 1: System Passivation with a Chelating Agent
This protocol is designed to mitigate the effects of metal ion contamination in the LC system.
Objective: To remove metal ions that may be interacting with Vemurafenib.
Materials:
-
0.1% Ethylenediaminetetraacetic acid (EDTA) in HPLC-grade water.
-
HPLC-grade water.
-
HPLC-grade methanol or acetonitrile.
Procedure:
-
Remove the column from the system and replace it with a union.
-
Purge the system with HPLC-grade water to remove any buffered mobile phases.
-
Flush all solvent lines with the 0.1% EDTA solution for 30-60 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Flush the system thoroughly with HPLC-grade water for at least 60 minutes to remove all traces of EDTA.
-
Equilibrate the system with your initial mobile phase before reinstalling the column.
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving poor peak shape in Vemurafenib analysis.
Data Summary
Table 1: Physicochemical Properties of Vemurafenib
This data is crucial for understanding its chromatographic behavior.
| Property | Value | Implication for LC-MS |
| Molecular Weight | 489.9 g/mol | Standard mass range for detection. |
| pKa | 7.1 | Basic compound; ionization state is highly dependent on mobile phase pH.[4] |
| LogP | 5.1 | Highly hydrophobic; requires sufficient organic solvent for elution in reversed-phase.[4] |
| Aqueous Solubility | <1 mg/mL | Poorly soluble; care must be taken with sample diluent to prevent precipitation.[4][6] |
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. scribd.com [scribd.com]
- 3. support.waters.com [support.waters.com]
- 4. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vemurafenib - LKT Labs [lktlabs.com]
- 7. halocolumns.com [halocolumns.com]
- 8. mastelf.com [mastelf.com]
- 9. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. zefsci.com [zefsci.com]
- 18. agilent.com [agilent.com]
- 19. Polar anionic metabolome analysis by nano-LC/MS with a metal chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Technical Support Center: Vemurafenib-d7 Stability in Processed Samples
Welcome to the Technical Support Center for Vemurafenib-d7. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered with this compound as an internal standard in processed samples during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Vemurafenib and its deuterated internal standard, this compound?
A1: Vemurafenib is known to be sensitive to degradation under acidic and alkaline conditions.[1][2] Additionally, it is photolabile and can degrade upon exposure to UVA light.[3] While specific stability data for this compound in processed samples is limited, it is crucial to assume it shares these sensitivities. Therefore, exposure of processed samples to extreme pH and light should be minimized.
Q2: How long is Vemurafenib stable in human plasma?
A2: Studies have shown that Vemurafenib is stable in human plasma for at least one month when stored at room temperature (20°C), +4°C, or -20°C.[4]
Q3: What are the known degradation products of Vemurafenib?
A3: Under forced degradation conditions, Vemurafenib breaks down into several products. The specific degradation products depend on the stress condition (acidic, alkaline, or oxidative). Mass spectrometry has identified degradation products with various mass-to-charge ratios (m/z).[5]
Q4: Can the type of autosampler vial affect the stability or concentration of this compound?
A4: Yes, adsorption to the surface of vials can be a concern for some analytes, potentially leading to lower measured concentrations. While polypropylene vials are often used to minimize adsorption of proteins and peptides, some small molecules can adsorb to polypropylene more than to glass.[6][7][8][9][10] It is recommended to perform an adsorption study with the specific vials and solvent conditions used in your assay.
Troubleshooting Guide: Unstable this compound Response
This guide provides a systematic approach to troubleshooting variable or decreasing signal intensity of this compound in your processed samples.
Diagram: Troubleshooting Workflow for Unstable Internal Standard (IS) Response
Caption: A logical workflow for troubleshooting inconsistent this compound internal standard response.
Step 1: Verify Internal Standard Solution Preparation
| Question | Action | Rationale |
| Are the stock and working solutions of this compound prepared correctly? | Double-check calculations, dilutions, and the solvent used for preparation. | Simple errors in preparation are a common source of inconsistent internal standard response. |
| Are the stock and working solutions stable? | Re-analyze freshly prepared standards against the stored solutions. | The stability of the internal standard in its storage solvent should be confirmed. |
Step 2: Review Sample Processing Steps
| Question | Action | Rationale |
| Is there variability in the protein precipitation or extraction steps? | Ensure consistent vortexing times, solvent volumes, and supernatant transfer. | Incomplete protein precipitation or inconsistent extraction can lead to variable matrix effects and affect the internal standard response. |
| Is there a possibility of solvent evaporation? | Check for proper sealing of plates or vials during processing and storage. | Evaporation of the solvent will concentrate the sample and the internal standard, leading to an artificially high response. |
| Are the pH conditions consistent and appropriate? | If any aqueous solutions are used post-extraction, ensure their pH is neutral and buffered if necessary. | Vemurafenib is susceptible to acid and base hydrolysis.[1][2] |
Step 3: Investigate Post-Processing Stability
If the issue persists after verifying the preparation and processing steps, it is crucial to assess the stability of this compound in the final processed sample matrix.
| Stability Type | Experimental Protocol | Acceptance Criteria |
| Autosampler (Bench-Top) Stability | 1. Process a set of low and high concentration quality control (QC) samples. 2. Analyze the samples immediately (T=0). 3. Store the remaining processed samples in the autosampler at the intended temperature (e.g., 4°C or room temperature). 4. Re-inject the samples at various time points (e.g., 4, 8, 12, 24 hours). 5. Calculate the concentration of the stored QCs against the T=0 calibration curve. | The mean concentration of the stored QCs should be within ±15% of the nominal concentration. |
| Freeze-Thaw Stability (in Processed Matrix) | 1. Process a set of low and high concentration QC samples. 2. Analyze a subset of the samples immediately (Freeze-Thaw cycle 1). 3. Freeze the remaining processed samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours. 4. Thaw the samples unassisted at room temperature. 5. Repeat the freeze-thaw cycle for a desired number of cycles (e.g., 3 cycles). 6. Analyze the samples after the final thaw. | The mean concentration of the freeze-thawed QCs should be within ±15% of the nominal concentration of the fresh QCs. |
| Photostability | 1. Process a set of low and high concentration QC samples. 2. Expose one set of samples to typical laboratory light conditions for a defined period (e.g., 4-8 hours). 3. Keep a parallel set of samples protected from light (e.g., wrapped in aluminum foil). 4. Analyze both sets of samples. | The mean concentration of the light-exposed QCs should be within ±15% of the light-protected QCs. |
Step 4: Assess Adsorption to Labware
| Issue | Experimental Protocol | Interpretation |
| Potential Adsorption | 1. Prepare a solution of this compound in the final sample solvent at a known concentration. 2. Transfer the solution to the type of vial used in the assay (e.g., polypropylene or glass). 3. Let the solution sit for a period equivalent to the typical autosampler residence time. 4. Transfer the solution to a fresh, low-adsorption vial (or silanized glass vial) and analyze. 5. Compare the peak area to a freshly prepared standard that has not been in contact with the test vial. | A significant decrease in peak area in the test sample suggests adsorption to the vial surface. Consider using different vial materials (e.g., silanized glass) or adding a small percentage of an organic modifier to the sample solvent to reduce adsorption.[6][9][10] |
Experimental Protocols
Protocol for Forced Degradation Study of Vemurafenib
This protocol is adapted from a published study to identify potential degradation products.[5]
1. Acidic Degradation:
-
Dissolve Vemurafenib in 0.1 N HCl to a final concentration of 10 µg/mL.
-
Incubate at 100°C for 30 minutes.
-
Neutralize the solution and analyze by LC-MS.
-
Expected Degradation Products (m/z): 383, 214.9, 136.9.[5]
2. Alkaline Degradation:
-
Dissolve Vemurafenib in 1 N NaOH to a final concentration of 10 µg/mL.
-
Incubate at 100°C for 30 minutes.
-
Neutralize the solution and analyze by LC-MS.
-
Expected Degradation Products (m/z): 413, 214, 162.8, 102.[5]
3. Oxidative Degradation:
-
Dissolve Vemurafenib in 3% H₂O₂ to a final concentration of 10 µg/mL.
-
Incubate at 100°C for a suitable duration.
-
Analyze by LC-MS.
-
Expected Degradation Products (m/z): 413, 148.9, 102.[5]
4. Photochemical Degradation:
-
Expose a solution of Vemurafenib to UV radiation at 254 nm for 6 to 24 hours.
-
Analyze by LC-MS.
-
Vemurafenib has been reported to be relatively stable under these specific conditions, but phototoxicity with UVA light is a known issue.[3][5]
Diagram: Sample Processing and Stability Testing Workflow
Caption: A typical workflow for sample processing and subsequent stability testing of this compound in the processed matrix.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. rjpn.org [rjpn.org]
- 3. Vemurafenib: an unusual UVA-induced photosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a rapid and simple LC-MS/MS method for quantification of vemurafenib in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. support.waters.com [support.waters.com]
- 7. iltusa.com [iltusa.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. Are Polypropylene Vials Suited to Avoiding Adsorption Issues with {roteins Compared to Glass - FAQ [mtc-usa.com]
- 10. The Horror of Sample Adsorption to Containers (Part 2) : Shimadzu (Ãsterreich) [shimadzu.at]
Investigating variability in Vemurafenib quantification assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vemurafenib quantification assays.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying Vemurafenib in biological matrices?
A1: The most prevalent and robust method for the quantification of Vemurafenib in biological matrices, such as human plasma, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for accurate measurement of drug concentrations.
Q2: What are the typical validation parameters for a Vemurafenib quantification assay?
A2: A reliable Vemurafenib quantification assay should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Linearity: The range of concentrations over which the assay is accurate and precise.
-
Accuracy: The closeness of the measured concentration to the true value.
-
Precision: The degree of variation in measurements from the same sample.
-
Selectivity: The ability to differentiate and quantify Vemurafenib in the presence of other components in the sample.[4]
-
Matrix Effect: The influence of other components in the biological matrix on the ionization of Vemurafenib.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of Vemurafenib in the biological matrix under different storage and handling conditions.[2][3][4]
Q3: What are the common sample preparation techniques for Vemurafenib analysis?
A3: Common sample preparation techniques for Vemurafenib analysis from plasma include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.[2][5]
-
Liquid-Liquid Extraction (LLE): A technique that separates Vemurafenib from the plasma matrix based on its solubility in two immiscible liquids.[3]
-
Solid-Phase Extraction (SPE): A method that uses a solid sorbent to isolate Vemurafenib from the sample matrix.
The choice of method depends on the required level of cleanliness of the extract and the desired assay sensitivity.
Troubleshooting Guides
This section provides guidance on how to identify and resolve common issues encountered during Vemurafenib quantification assays.
Issue 1: High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Ensure all samples are treated identically from collection to analysis. - Verify the stability of Vemurafenib under your specific storage and handling conditions.[2] |
| Matrix Effects | - Evaluate matrix effects by comparing the response of Vemurafenib in neat solution versus post-extraction spiked matrix samples. - If significant matrix effects are observed, consider optimizing the sample cleanup procedure (e.g., switching from protein precipitation to liquid-liquid or solid-phase extraction).[4] - Utilize a stable isotope-labeled internal standard to compensate for variability in ionization.[3] |
| Instrument Performance | - Check for fluctuations in the LC pump pressure and ensure a stable spray in the MS source. - Perform regular system suitability tests to monitor instrument performance. |
Issue 2: Low or No Signal/Sensitivity
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | - Confirm the stability of Vemurafenib in the collection tubes and during freeze-thaw cycles.[2] - Minimize the time samples are kept at room temperature. |
| Poor Extraction Recovery | - Optimize the extraction solvent and pH to improve the recovery of Vemurafenib. - Evaluate different extraction techniques (PPT, LLE, SPE) to find the most efficient one for your matrix. |
| Mass Spectrometer Settings | - Ensure the correct precursor and product ion transitions are being monitored for Vemurafenib and the internal standard.[2][5] - Optimize MS parameters such as collision energy and source temperature for maximum signal intensity. |
| Chromatographic Issues | - Check for poor peak shape (e.g., broad or tailing peaks), which can reduce signal intensity. - Ensure the mobile phase composition is appropriate for the retention and elution of Vemurafenib. |
Issue 3: Poor Chromatography (Peak Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Contamination | - Flush the column with a strong solvent to remove any contaminants. - If the problem persists, replace the analytical column. |
| Inappropriate Mobile Phase | - Adjust the mobile phase pH to ensure Vemurafenib is in a single ionic state. - Optimize the organic solvent composition to achieve better peak shape. |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Mismatched Injection Solvent | - Ensure the injection solvent is compatible with the mobile phase to prevent peak distortion. |
Quantitative Data Summary
The following tables summarize quantitative data from various published LC-MS/MS methods for Vemurafenib quantification in human plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Linearity Range (µg/mL) | LLOQ (µg/mL) | Reference |
| 1.0 - 100.0 | 0.1 | [2] |
| 1.0 - 100.0 | Not Specified | [3] |
| 0.1 - 100.0 | 0.1 | [5] |
| 0.2 - 10.0 (mg/L) | 0.146 | [6] |
Table 2: Accuracy and Precision
| Concentration (µg/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% of nominal) | Reference |
| Not Specified | ≤9.3% | ≤9.3% | ±7.6% | [3] |
| 0.1, 0.3, 15, 45, 80 | <13.3% | <13.3% | 93.7 - 105.8 | [5] |
Experimental Protocols
Generalized LC-MS/MS Protocol for Vemurafenib Quantification
This protocol is a generalized procedure based on common practices and should be optimized and validated for your specific laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an internal standard (e.g., ¹³C₆-Vemurafenib).[2]
-
Add 300 µL of cold methanol or acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7-µm).[2]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing an additive like 0.1% formic acid, is typical.
-
Flow Rate: A flow rate in the range of 0.3 - 0.5 mL/min is common.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Typical Transitions:
Visualizations
Caption: Experimental workflow for Vemurafenib quantification.
Caption: Troubleshooting logic for assay variability.
Caption: Vemurafenib's mechanism of action.
References
Vemurafenib-d7 Signal Integrity Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Vemurafenib-d7 signal variability, particularly due to co-eluting substances in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound signal suppression or enhancement?
A1: The most common cause of signal variability for this compound in biological samples is a phenomenon known as "matrix effect."[1][2] This is caused by co-eluting endogenous or exogenous components from the sample matrix that interfere with the ionization of this compound in the mass spectrometer's ion source.[1][3][4]
Common sources of matrix effects include:
-
Phospholipids: These are major components of cell membranes and are a primary cause of ion suppression in plasma and tissue samples.[5][6]
-
Salts and Buffers: High concentrations of salts from buffers or the biological matrix can reduce ionization efficiency.
-
Metabolites: While Vemurafenib is predominantly found as the parent compound in plasma, minor metabolites could potentially co-elute and cause interference.
-
Co-administered Drugs: Other medications taken by the subject can co-elute and interfere with the analysis.
-
Impurities: Contaminants from solvents, collection tubes, or reagents can also lead to signal interference.[1]
Q2: My this compound internal standard signal is also low or variable. Shouldn't it correct for matrix effects?
A2: Ideally, a co-eluting stable isotope-labeled internal standard (SIL-IS) like this compound compensates for matrix effects because the co-eluting substances should affect the analyte and the IS identically. However, if you observe a low or erratic signal for this compound itself, it could indicate a severe matrix effect that is saturating the ionization process or a problem with the internal standard itself. In cases of severe ion suppression, even the SIL-IS signal can be significantly diminished, leading to poor assay performance.[3][7]
Q3: How can I determine if my this compound signal issue is due to co-eluting substances?
A3: A systematic approach is required to diagnose the problem. This involves evaluating the chromatography, assessing the matrix effect directly, and checking for contamination. A recommended first step is to perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[3][4]
Troubleshooting Guide
Issue: Low or Inconsistent this compound Signal
This guide provides a step-by-step approach to troubleshoot and mitigate the impact of co-eluting substances on your this compound signal.
Step 1: Initial System and Chromatographic Evaluation
-
Symptom: Poor peak shape (broadening, splitting, or tailing), shifting retention times, or high baseline noise.[1]
-
Action:
-
Analyze a System Suitability Test (SST) sample: Inject a neat solution of Vemurafenib and this compound to confirm the LC-MS/MS system is performing correctly without any matrix.
-
Evaluate Chromatography: Poor chromatography can lead to inadequate separation from matrix components.[3] Consider adjusting the mobile phase gradient or using a different column chemistry to improve peak shape and resolution.
-
Step 2: Identify and Mitigate Matrix Effects
-
Symptom: Good peak shape in neat solutions, but poor signal, accuracy, or precision in biological samples.
-
Action:
-
Improve Sample Preparation: The goal is to remove interfering substances before analysis.[4]
-
Protein Precipitation (PPT): A common first step, but it may not effectively remove phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): Offers more selectivity in removing interferences compared to PPT and LLE.
-
Phospholipid Depletion Plates (e.g., HybridSPE): Specifically designed to remove phospholipids, which are a major cause of ion suppression.[5][6]
-
-
Optimize Chromatography:
-
Modify Gradient: Adjust the elution gradient to separate the this compound peak from regions of ion suppression.
-
Divert Flow: Use a divert valve to send the early-eluting, highly polar matrix components (like salts) to waste instead of the mass spectrometer.
-
-
Step 3: Quantify the Matrix Effect
-
Symptom: Unexplained variability in quantitative results that persists after initial troubleshooting.
-
Action: Perform a quantitative assessment of the matrix effect. The experimental protocol is detailed in the section below. This will help you determine if the chosen sample preparation and chromatographic methods are adequate.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effect
This protocol allows for the quantitative measurement of ion suppression or enhancement.
Objective: To determine the percentage of signal suppression or enhancement for Vemurafenib due to co-eluting substances from the sample matrix.
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources.[8]
-
Vemurafenib and this compound analytical standards.
-
Validated sample preparation method (e.g., protein precipitation).
-
LC-MS/MS system.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Vemurafenib and this compound into the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples first. Then, spike the extracted matrix with Vemurafenib and this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike Vemurafenib and this compound into the blank matrix before the extraction process.
-
-
Analyze all samples using the established LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (%RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (%RE) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Data Presentation
Table 1: Illustrative Matrix Effect and Recovery Data for Vemurafenib
| Sample Source | Analyte Peak Area (Set A - Neat) | Analyte Peak Area (Set B - Post-Spike) | Analyte Peak Area (Set C - Pre-Spike) | Matrix Factor (MF) | Recovery (%RE) |
| Plasma Lot 1 | 1,250,000 | 875,000 | 796,250 | 0.70 | 91.0% |
| Plasma Lot 2 | 1,265,000 | 796,950 | 725,225 | 0.63 | 91.0% |
| Plasma Lot 3 | 1,240,000 | 930,000 | 846,300 | 0.75 | 91.0% |
| Plasma Lot 4 | 1,255,000 | 840,850 | 765,174 | 0.67 | 91.0% |
| Plasma Lot 5 | 1,260,000 | 819,000 | 745,290 | 0.65 | 91.0% |
| Plasma Lot 6 | 1,248,000 | 898,560 | 817,690 | 0.72 | 91.0% |
| Average | 1,253,000 | 860,060 | 782,655 | 0.69 | 91.0% |
| %RSD | 0.7% | 6.1% | 6.1% | 6.1% | 0.0% |
This table presents example data demonstrating significant ion suppression (average MF = 0.69) with consistent recovery.
Visualizations
Caption: Troubleshooting workflow for this compound signal issues.
Caption: Experimental workflow for quantifying matrix effects.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve sensitivity for Vemurafenib quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quantification of Vemurafenib.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the quantification of Vemurafenib, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Issue 1: Low Sensitivity or Poor Signal Intensity
Q: My Vemurafenib signal is weak or undetectable. What are the potential causes and how can I improve sensitivity?
A: Low sensitivity in Vemurafenib analysis can stem from several factors related to sample preparation, chromatography, or mass spectrometry settings.
Potential Causes & Solutions:
-
Suboptimal Sample Preparation: Inefficient extraction of Vemurafenib from the biological matrix can lead to low recovery and consequently, a weak signal.
-
Protein Precipitation (PPT): While simple, PPT may not provide the cleanest extracts, leading to ion suppression. If using PPT, ensure the precipitating solvent (e.g., acetonitrile, methanol) is added in an appropriate ratio (typically 3:1 v/v solvent to plasma) and that vortexing is thorough to ensure complete protein removal.[1][2]
-
Liquid-Liquid Extraction (LLE): The choice of organic solvent is critical. Ensure the solvent has an appropriate polarity to efficiently extract Vemurafenib. Adjusting the pH of the aqueous phase can improve extraction efficiency by ensuring Vemurafenib is in a neutral state.
-
Solid-Phase Extraction (SPE): Incomplete conditioning of the SPE cartridge, incorrect pH of the loading solution, or an inappropriate elution solvent can all lead to poor recovery.[3] Novel fritless SPE technologies can enhance recovery and reproducibility.[3]
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids) can suppress the ionization of Vemurafenib in the mass spectrometer source, leading to a lower signal.[4][5]
-
Mitigation Strategies: Improve chromatographic separation to resolve Vemurafenib from interfering matrix components. Employ more rigorous sample clean-up methods like SPE, which can remove over 99% of phospholipids.[6] Using a stable isotope-labeled internal standard (SIL-IS) can help compensate for matrix effects.[1][2]
-
-
Mass Spectrometer Optimization: Incorrect mass spectrometer parameters will directly impact signal intensity.
-
Source Parameters: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to ensure efficient ionization of Vemurafenib.[7]
-
Fragmentation: Ensure the collision energy for the selected precursor-to-product ion transition (MRM transition) is optimized to yield the most intense and stable fragment ion.
-
-
Chromatographic Issues: Poor peak shape can lead to a lower apparent signal height.
-
Mobile Phase: Ensure the mobile phase pH is appropriate for Vemurafenib. Additives like formic acid or ammonium acetate can improve peak shape and ionization efficiency.[8]
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: I am observing significant peak tailing/fronting for Vemurafenib. What could be the cause and how do I fix it?
A: Asymmetrical peaks can compromise the accuracy of integration and quantification.
Potential Causes & Solutions:
-
Peak Tailing:
-
Secondary Interactions: Vemurafenib, with its basic functional groups, can interact with acidic silanol groups on the surface of C18 columns, leading to peak tailing.[9]
-
Solution: Use a column with end-capping to block silanol groups. Adding a small amount of a competing base to the mobile phase or operating at a lower pH can also mitigate these interactions.
-
-
Column Contamination: Accumulation of matrix components on the column can lead to peak distortion.[10]
-
Solution: Use a guard column and flush the analytical column regularly according to the manufacturer's instructions.
-
-
-
Peak Fronting:
-
Peak Splitting:
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak splitting.[10]
-
Solution: The sample should be dissolved in the initial mobile phase composition or a weaker solvent.[10]
-
-
Column Clogging: A partially blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: Replace the column frit or the column itself. Using an in-line filter can help prevent clogging.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and sensitive method for Vemurafenib quantification in biological matrices?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of Vemurafenib in biological matrices like human plasma.[1][2][12] This technique offers high selectivity and sensitivity, allowing for the detection and quantification of low concentrations of the drug.
Q2: What are the typical lower limits of quantification (LLOQ) for Vemurafenib in human plasma using LC-MS/MS?
A: The LLOQ for Vemurafenib in human plasma using LC-MS/MS typically ranges from 0.01 to 0.1 µg/mL.[2] Some highly sensitive methods have reported even lower LLOQs.
Q3: Which sample preparation technique is best for Vemurafenib analysis?
A: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and rapid method suitable for high-throughput analysis.[1][2] However, it may result in less clean extracts and potential matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but is more time-consuming.
-
Solid-Phase Extraction (SPE): SPE is considered the most effective technique for isolating analytes from complex biological matrices, offering the cleanest extracts and minimizing matrix effects.[3][12]
Q4: What type of internal standard should be used for Vemurafenib quantification?
A: The use of a stable isotope-labeled internal standard (SIL-IS), such as Vemurafenib-¹³C₆, is highly recommended.[1][2] A SIL-IS has very similar chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variations in instrument response.
Q5: Are there any alternative ionization techniques to ESI for Vemurafenib analysis?
A: While Electrospray Ionization (ESI) is the most common ionization technique for Vemurafenib analysis, other techniques could be explored for specific applications. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds.[13] More novel techniques like Matrix-Assisted Inlet Ionization (MAI) and Solvent-Assisted Ionization (SAI) are emerging and may offer advantages in certain scenarios.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for Vemurafenib quantification to facilitate comparison.
Table 1: Comparison of LC-MS/MS Methods for Vemurafenib Quantification in Human Plasma
| Reference | Sample Preparation | LLOQ (µg/mL) | Linearity Range (µg/mL) | Internal Standard |
| Bihan K, et al. (2015)[1] | Protein Precipitation | 0.1 | 1.0 - 100.0 | Vemurafenib-¹³C₆ |
| Alvarez JC, et al. (2014)[2] | Protein Precipitation | 0.1 | 0.1 - 100 | Vemurafenib-¹³C₆ |
| Colombié D, et al. (2017)[12] | Solid-Phase Extraction | 0.4 | 0.4 - 100 | Not Specified |
| Özdemir FA, et al. (2021) | Not specified | 0.0004 | 0.01 - 0.8 | Not Specified |
Table 2: Comparison of HPLC Methods for Vemurafenib Quantification
| Reference | Method | LLOQ (µg/mL) | Linearity Range (µg/mL) | Matrix |
| Reddy G, et al. (2017)[14] | RP-HPLC | - | 24 - 120 | Bulk and Formulation |
| Kumar A, et al. (2023)[15] | RP-HPLC | 3.2 | - | Pharmaceutical Dosage Form |
Experimental Protocols
Protocol 1: Vemurafenib Quantification in Human Plasma by LC-MS/MS (Based on Bihan K, et al., 2015[1])
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add 150 µL of acetonitrile containing the internal standard (Vemurafenib-¹³C₆).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Vemurafenib: m/z 488.2 → 381.0
-
Vemurafenib-¹³C₆: m/z 494.2 → 387.0
-
-
Protocol 2: Vemurafenib Quantification by RP-HPLC (Based on Reddy G, et al., 2017[14])
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve 10 mg of Vemurafenib working standard in 10 mL of methanol to get a stock solution of 1000 µg/mL.
-
Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 24-120 µg/mL).
-
-
Sample Preparation (from tablets):
-
Weigh and crush 20 tablets to get a fine powder.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Vemurafenib and transfer it to a 10 mL volumetric flask.
-
Add about 7 mL of the diluent (mobile phase) and sonicate to dissolve.
-
Make up the volume to 10 mL with the diluent.
-
Filter the solution through a 0.45 µm filter.
-
-
Chromatography:
-
Column: Symmetry C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Methanol and water (45:55 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Visualizations
Caption: A typical experimental workflow for Vemurafenib quantification in plasma.
Caption: Troubleshooting logic for low sensitivity in Vemurafenib analysis.
References
- 1. Development and validation of a rapid and simple LC-MS/MS method for quantification of vemurafenib in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A LC/MS/MS micro-method for human plasma quantification of vemurafenib. Application to treated melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevating Reproducibility and Recovery in Solid-Phase Extraction | Technology Networks [technologynetworks.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. cris.unibo.it [cris.unibo.it]
- 7. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. youtube.com [youtube.com]
- 12. An UPLC-MS/MS method for the quantification of BRAF inhibitors (vemurafenib, dabrafenib) and MEK inhibitors (cobimetinib, trametinib, binimetinib) in human plasma. Application to treated melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. tijer.org [tijer.org]
Technical Support Center: Vemurafenib UPLC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing carryover issues during the UPLC-MS/MS analysis of Vemurafenib.
Troubleshooting Guide: Carryover in Vemurafenib Analysis
Carryover, the appearance of an analyte signal in a blank injection following a high-concentration sample, can compromise the accuracy and reliability of quantitative bioanalytical data. Vemurafenib, being a hydrophobic compound, may be prone to adsorption onto surfaces within the UPLC-MS/MS system. This guide provides a systematic approach to identifying and mitigating carryover.
Initial Assessment: Is it Carryover or Contamination?
The first step is to distinguish between true carryover and system contamination.[1]
Experimental Protocol:
-
Injection Sequence: Analyze samples in the following order:
-
Blank (mobile phase or matrix)
-
Low concentration standard (LLOQ)
-
High concentration standard (ULOQ)
-
Blank 1
-
Blank 2
-
Blank 3
-
-
Data Analysis:
-
Carryover: A peak corresponding to Vemurafenib is observed in "Blank 1" and decreases in subsequent blank injections.
-
Contamination: A consistent Vemurafenib peak is observed in all blank injections, including the one preceding the high-concentration standard.
-
Frequently Asked Questions (FAQs)
Q1: What are the common sources of carryover in a UPLC-MS/MS system for Vemurafenib analysis?
A1: Carryover can originate from several components of the system where the sample comes into contact. The most common sources include:
-
Autosampler: The needle, injection valve, and sample loop are primary sites for analyte adsorption.[2]
-
Column: Vemurafenib can be retained on the column and slowly elute in subsequent runs.
-
Injector Port and Tubing: Dead volumes or improperly seated fittings can trap and later release the analyte.
-
MS Source: Contamination of the ion source can lead to persistent background signals.
Q2: What are the recommended wash solvents to reduce Vemurafenib carryover?
A2: The choice of wash solvent is critical for effectively removing a hydrophobic compound like Vemurafenib. An effective wash solvent should be strong enough to solubilize Vemurafenib without causing precipitation. While specific comparative data for Vemurafenib is limited, the following recommendations are based on best practices for similar compounds and UPLC systems.
| Wash Solvent Component | Purpose | Recommended Composition Examples |
| Strong Organic Solvent | Solubilizes hydrophobic compounds. | Acetonitrile, Methanol, Isopropanol |
| Aqueous Component | Modulates solvent strength. | Water |
| Acidic Modifier | Reduces ionic interactions with metal surfaces. | 0.1% Formic Acid |
| Alternative Strong Solvents | For particularly "sticky" compounds. | Tetrahydrofuran (use with caution and check system compatibility) |
Recommended Starting Wash Solutions:
-
Weak Wash: Composition similar to the initial mobile phase conditions.
-
Strong Wash: A mixture stronger than the highest organic composition of the mobile phase gradient. For example, 100% Acetonitrile or a mixture of Acetonitrile:Isopropanol:Water with a small percentage of formic acid.
Q3: How can I systematically troubleshoot and isolate the source of carryover?
A3: A systematic approach is crucial to efficiently identify the source of carryover. The following workflow can be used:
Caption: A logical workflow for troubleshooting carryover.
Q4: What are the acceptance criteria for carryover in a validated bioanalytical method?
A4: According to regulatory guidelines, such as those from the FDA, carryover should be assessed during method validation. A common acceptance criterion is that the response of the analyte in a blank sample immediately following a high-concentration standard should not be more than 20% of the lower limit of quantitation (LLOQ).[3] The response of the internal standard in the blank should not be more than 5% of the internal standard response in the LLOQ sample.
Experimental Protocols
Protocol for Carryover Evaluation
This protocol is designed to assess the extent of carryover in a UPLC-MS/MS method for Vemurafenib.
Materials:
-
Vemurafenib reference standard
-
Internal standard (IS)
-
Blank biological matrix (e.g., plasma)
-
Mobile phases A and B
-
Wash solvents
-
UPLC-MS/MS system
Procedure:
-
Prepare Samples:
-
Prepare a blank sample (matrix with IS).
-
Prepare a Lower Limit of Quantitation (LLOQ) sample.
-
Prepare an Upper Limit of Quantitation (ULOQ) sample.
-
-
Injection Sequence:
-
Inject the blank sample.
-
Inject the LLOQ sample.
-
Inject the ULOQ sample.
-
Inject the blank sample immediately after the ULOQ sample.
-
(Optional) Inject additional blank samples to monitor the decline of the carryover peak.
-
-
Data Acquisition: Acquire data using the established UPLC-MS/MS method parameters for Vemurafenib.
-
Data Analysis and Calculation:
-
Integrate the peak area of Vemurafenib in the blank sample that followed the ULOQ sample.
-
Integrate the peak area of Vemurafenib in the LLOQ sample.
-
Calculate the percent carryover using the following formula:
% Carryover = (Peak Area in Blank after ULOQ / Peak Area in LLOQ) x 100
-
Acceptance Criteria:
-
The % carryover should be ≤ 20%.
References
Validation & Comparative
A Guide to the Validation of an LC-MS/MS Assay for Vemurafenib in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Vemurafenib in biological matrices, adhering to the principles outlined by the U.S. Food and Drug Administration (FDA). The content herein is designed to assist in the development and validation of robust and reliable bioanalytical methods critical for pharmacokinetic studies and therapeutic drug monitoring.
Introduction to Vemurafenib and the Need for a Validated Assay
Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAF V600E mutated serine-threonine kinase, a key driver in the pathogenesis of metastatic melanoma.[1][2] Accurate and precise measurement of Vemurafenib concentrations in plasma is crucial for understanding its pharmacokinetic profile, ensuring optimal therapeutic exposure, and minimizing potential toxicities. LC-MS/MS has emerged as the preferred method for this purpose due to its high sensitivity, specificity, and speed.[1]
Performance Characteristics of a Validated Vemurafenib LC-MS/MS Assay
A successfully validated LC-MS/MS method for Vemurafenib should meet the stringent criteria set forth by the FDA. The following tables summarize key performance parameters from published studies that have validated their assays according to international guidelines, including those from the FDA and the European Medicines Agency (EMA).[2][3]
Table 1: Linearity and Sensitivity of Published Vemurafenib LC-MS/MS Assays
| Parameter | Method 1[1][4] | Method 2[2] | Method 3[5] | FDA Guideline Acceptance Criteria |
| Linear Range | 1.0 - 100.0 µg/mL | 1.0 - 100.0 µg/mL | 0.5 - 100 µg/mL | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | Not explicitly stated, but range starts at 1.0 µg/mL | 0.5 µg/mL | Signal-to-noise ratio ≥ 5; acceptable precision and accuracy |
Table 2: Accuracy and Precision of a Validated Vemurafenib LC-MS/MS Assay
| Parameter | Method 1[2] | FDA Guideline Acceptance Criteria |
| Intra-assay Accuracy (%) | Within ±7.6% of nominal concentration | Within ±15% of nominal value (±20% at LLOQ) |
| Inter-assay Accuracy (%) | Within ±7.6% of nominal concentration | Within ±15% of nominal value (±20% at LLOQ) |
| Intra-assay Precision (% CV) | ≤ 9.3% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-assay Precision (% CV) | ≤ 9.3% | ≤ 15% (≤ 20% at LLOQ) |
Comparison with Alternative Methods
While LC-MS/MS is the gold standard for Vemurafenib quantification due to its superior sensitivity and specificity, other methods have been developed, primarily for formulation analysis.
Table 3: Comparison of Analytical Methods for Vemurafenib Quantification
| Method | Typical Application | Advantages | Limitations |
| LC-MS/MS | Bioanalysis (plasma, tissue) | High sensitivity, high specificity, rapid analysis | Higher equipment cost, potential for matrix effects |
| RP-HPLC-UV | Pharmaceutical dosage forms | Lower cost, widely available | Lower sensitivity, potential for interference from metabolites or co-eluting compounds |
| UV Spectroscopy | Bulk drug and simple formulations | Simple, rapid, and economical | Lacks specificity, not suitable for complex matrices like plasma |
Experimental Protocols for LC-MS/MS Assay Validation
A comprehensive validation of a bioanalytical method involves a series of experiments to demonstrate its reliability for the intended application.
Sample Preparation
A simple and efficient sample preparation is crucial for high-throughput analysis. Protein precipitation is a commonly used method for extracting Vemurafenib from plasma.[1][4]
-
Protocol:
-
To 100 µL of human plasma, add a known concentration of an internal standard (e.g., ¹³C₆-Vemurafenib).[1]
-
Add 300 µL of a protein precipitating agent (e.g., methanol or acetonitrile).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Liquid Chromatography and Mass Spectrometry Conditions
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient or isocratic elution using a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component with a modifier (e.g., formic acid).[1][2]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The transitions monitored are typically m/z 488.2 → 381.0 for Vemurafenib and m/z 494.2 → 387.0 for the ¹³C₆-labeled internal standard.[1]
Validation Experiments
The following experiments are mandatory according to FDA guidelines for bioanalytical method validation:[6]
-
Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no endogenous components interfere with the detection of Vemurafenib or the internal standard.
-
Linearity: Prepare a calibration curve with a blank sample, a zero sample (blank + internal standard), and at least six to eight non-zero concentration standards covering the expected range of clinical samples.
-
Accuracy and Precision: Determine the intra-day and inter-day accuracy and precision by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates (n≥5) on different days.
-
Recovery and Matrix Effect: Evaluate the efficiency of the extraction procedure (recovery) and the influence of the biological matrix on the ionization of the analyte (matrix effect).
-
Stability: Assess the stability of Vemurafenib in plasma under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for the validation of a Vemurafenib LC-MS/MS assay.
Caption: Vemurafenib inhibits the mutated BRAF kinase, blocking downstream signaling.
References
- 1. Development and validation of a rapid and simple LC-MS/MS method for quantification of vemurafenib in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying vemurafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
A Comparative Guide to Vemurafenib-d7 and 13C-Vemurafenib as Internal Standards in Bioanalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is a critical decision in the bioanalytical method development for quantifying xenobiotics. This guide provides a comprehensive comparison of two commonly used isotopically labeled internal standards for the BRAF inhibitor Vemurafenib: Vemurafenib-d7 and 13C-Vemurafenib.
This document outlines the performance characteristics of these internal standards, supported by experimental data from published literature. It also provides detailed experimental protocols and visual diagrams to aid in the understanding of their application and the underlying biological pathway of the target analyte.
Performance Comparison: this compound vs. 13C-Vemurafenib
Theoretical Advantages of 13C-Labeled Standards
Carbon-13 labeled internal standards are often considered the "gold standard" in quantitative mass spectrometry. This is primarily because the introduction of ¹³C atoms results in a minimal change in the physicochemical properties of the molecule compared to its unlabeled counterpart. This leads to:
-
Co-elution: 13C-labeled standards almost perfectly co-elute with the analyte under various chromatographic conditions.
-
Minimal Isotopic Effects: The larger mass of ¹³C compared to ¹H results in negligible isotopic effects during sample preparation and analysis.
-
Stable Labeling: The carbon-carbon bonds are extremely stable, preventing any back-exchange of the label.
Deuterium-labeled standards, such as this compound, are also widely used and effective. However, they can sometimes exhibit slight chromatographic shifts relative to the analyte, particularly with a higher number of deuterium substitutions. This can potentially lead to differential matrix effects if the internal standard and analyte elute into regions of varying ion suppression or enhancement.
Quantitative Performance Data
The following table summarizes the validation data from a study utilizing 13C₆-Vemurafenib as an internal standard for the quantification of Vemurafenib in human plasma by LC-MS/MS.[1] Unfortunately, a similarly detailed public validation report for a method using this compound could not be identified at the time of this publication.
| Performance Parameter | 13C₆-Vemurafenib Method Validation Data[1] | This compound Method (Data Not Available) |
| Linearity Range | 1.0 to 100.0 µg/mL | - |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | - |
| Intra-Assay Precision (%CV) | ≤ 9.3% | - |
| Inter-Assay Precision (%CV) | ≤ 9.3% | - |
| Intra-Assay Accuracy (% Bias) | Within ± 7.6% | - |
| Inter-Assay Accuracy (% Bias) | Within ± 7.6% | - |
| Recovery | Data not specified in the publication | - |
| Matrix Effect | Data not specified in the publication | - |
Experimental Protocols
Below are the detailed methodologies for the LC-MS/MS analysis of Vemurafenib using either 13C₆-Vemurafenib or this compound as the internal standard.
Method 1: Using 13C₆-Vemurafenib as Internal Standard[1]
-
Sample Preparation: Single-step protein precipitation.
-
Chromatography System: Acquity UPLC system (Waters).
-
Column: Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7-µm particle size; Waters).
-
Mobile Phase: Not specified in detail in the abstract.
-
Flow Rate: Not specified.
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Mode: Not specified.
-
MRM Transitions:
-
Vemurafenib: m/z 488.2 → 381.0
-
13C₆-Vemurafenib: m/z 494.2 → 387.0
-
Method 2: Using this compound as Internal Standard
-
Sample Preparation: Equilibrium dialysis for unbound fraction followed by protein precipitation for total concentration.
-
Chromatography System: Ultimate 3000 UHPLC system.
-
Column: ACQUITY UPLC HSS T3 1.8 µm, 100 × 2.1 mm column.
-
Mobile Phase: Gradient elution with Mobile Phase A (1.6 mL of HFBA in 1 L of water) and Mobile Phase B (1.6 mL of HFBA in 1 L of acetonitrile).
-
Flow Rate: 0.35 mL/min.
-
Mass Spectrometer: Thermo Scientific TSQ Vantage triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Vemurafenib: m/z 490 > 255
-
This compound: m/z 497 > 255
-
Visualizing the Experimental Workflow and Biological Pathway
To further illustrate the practical application and the biological context of Vemurafenib analysis, the following diagrams are provided.
Caption: Experimental workflow for Vemurafenib quantification.
Caption: Vemurafenib's inhibition of the BRAF/MEK/ERK pathway.
Conclusion
Based on established principles in mass spectrometry-based bioanalysis, 13C-Vemurafenib is theoretically the superior choice as an internal standard for the quantification of Vemurafenib. Its key advantages lie in the near-perfect co-elution with the analyte and the minimal potential for isotopic effects, which contribute to higher accuracy and precision.
While this compound is a viable and frequently used alternative, careful validation is required to ensure that any potential chromatographic separation from the analyte does not adversely impact the results, especially in complex biological matrices prone to significant matrix effects.
The selection of the internal standard should always be confirmed through rigorous method validation, adhering to regulatory guidelines, to ensure the reliability of the bioanalytical data.
References
Cross-validation of analytical methods for Vemurafenib in different matrices
A detailed comparison of analytical methodologies for the quantification of Vemurafenib in diverse biological matrices, providing researchers, scientists, and drug development professionals with the data and protocols necessary to select and implement the most appropriate techniques for their specific research needs.
This guide offers an objective comparison of commonly employed analytical methods for the therapeutic drug monitoring and pharmacokinetic assessment of Vemurafenib. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry are evaluated across different biological matrices. Detailed experimental protocols and systematically presented quantitative data are included to support informed decision-making in a research and development setting.
Comparative Analysis of Analytical Methods
The choice of an analytical method for Vemurafenib quantification is contingent upon the required sensitivity, selectivity, and the nature of the biological matrix. The following tables summarize the key performance characteristics of various validated methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods in Plasma
LC-MS/MS has emerged as the gold standard for the bioanalysis of Vemurafenib, offering high sensitivity and specificity.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Rat Plasma |
| Linearity Range (µg/mL) | 1.0 - 100.0[1] | 0.1 - 100[2] | 0.5 - 100 | 0.01 - 0.8[3] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1[1] | 0.1[2] | 0.5 | 0.0004[3] |
| Limit of Detection (LOD) (µg/mL) | Not Reported | 0.01[2] | Not Reported | 0.0001[3] |
| Intra-assay Precision (%) | ≤ 9.3[4] | < 13.3[2] | Not Reported | < 15 |
| Inter-assay Precision (%) | ≤ 9.3[4] | < 13.3[2] | Not Reported | < 15 |
| Accuracy (%) | within ±7.6[4] | 93.7 - 105.8[2] | Not Reported | within ±15 |
| Recovery (%) | Not Reported | Not Reported | Not Reported | 91.50 ± 0.60[3] |
High-Performance Liquid Chromatography (HPLC) Methods
HPLC coupled with UV detection provides a cost-effective alternative to LC-MS/MS, suitable for applications where high sensitivity is not a primary concern.
| Parameter | Method 1 (Urine) | Method 2 (Bulk & Formulation) | Method 3 (Plasma) |
| Matrix | Human Urine | Bulk Drug & Pharmaceutical Dosage Form | Human Plasma |
| Linearity Range (µg/mL) | 0.2 - 10.0[5] | 10 - 50[6] | 1.25 - 100 |
| Limit of Quantification (LOQ) (µg/mL) | 0.146[5] | 3.2[6] | 1.25[7] |
| Limit of Detection (LOD) (µg/mL) | 0.0482[5] | 1.1[6] | Not Reported |
| Intra-day Precision (%) | < 0.72[5] | Not Reported | < 6.7[8] |
| Inter-day Precision (%) | < 0.72[5] | Not Reported | < 6.6[8] |
| Accuracy/Recovery (%) | 98.085 - 100.704[5] | High (exact values not reported)[6] | Not Reported |
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry offers a simple and rapid method for the quantification of Vemurafenib in bulk or simple formulations, but lacks the selectivity for complex biological matrices.
| Parameter | Method 1 |
| Matrix | Acetonitrile (for standard drug) |
| Linearity Range (µg/mL) | 5 - 25[9] |
| λ-max (nm) | 252[9] |
| Correlation Coefficient (r²) | Good (exact value not reported) |
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the cross-validation process.
LC-MS/MS Method for Vemurafenib in Human Plasma
This protocol is a representative example of a validated method for quantifying Vemurafenib in human plasma.[1][2]
1. Sample Preparation:
-
A single-step protein precipitation is employed.[1]
-
To a small volume of plasma (e.g., 10 µL), an internal standard (e.g., ¹³C₆-Vemurafenib) is added.[2]
-
Precipitation is induced by adding a solution of water/acetonitrile.[2]
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
2. Chromatographic Conditions:
-
System: Acquity UPLC system or equivalent.[1]
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 × 50 mm, 1.7-µm particle size).[1]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid.[3]
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometric Detection:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
HPLC-UV Method for Vemurafenib in Human Urine
This protocol outlines a validated HPLC-UV method for Vemurafenib quantification in a urine matrix.[5]
1. Sample Preparation:
-
Urine samples are spiked with a known amount of Vemurafenib and an internal standard (e.g., Erlotinib).[5]
-
Samples are filtered through a 0.45 µm filter before injection.[5]
2. Chromatographic Conditions:
-
Column: X-Terra RP-18 column (250 x 4.60 mm, 5 µm).[5]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (60:40 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: Diode-Array Detector (DAD) at 249 nm.[5]
-
Run Time: Less than 7 minutes.[5]
UV-Vis Spectrophotometry for Bulk Vemurafenib
This method is suitable for the quantification of Vemurafenib in its pure form.[9]
1. Standard Solution Preparation:
-
A standard stock solution of Vemurafenib (e.g., 1000 µg/ml) is prepared by dissolving a known weight of the drug in a suitable solvent like acetonitrile.[9]
-
Serial dilutions are made from the stock solution to prepare working standards within the desired concentration range (e.g., 5-25 µg/ml).[9]
2. Measurement:
-
The absorbance of the standard solutions is measured at the λ-max of Vemurafenib, which is 252 nm in acetonitrile.[9]
-
A calibration curve is constructed by plotting absorbance versus concentration.
Visualizing Method Validation and Selection
To aid in the understanding of the workflow and decision-making process, the following diagrams are provided.
References
- 1. Development and validation of a rapid and simple LC-MS/MS method for quantification of vemurafenib in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A LC/MS/MS micro-method for human plasma quantification of vemurafenib. Application to treated melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying vemurafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tijer.org [tijer.org]
- 7. researchgate.net [researchgate.net]
- 8. An HPLC-UV method for the simultaneous quantification of vemurafenib and erlotinib in plasma from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One moment, please... [rjpn.org]
Mitigating Matrix Effects in Vemurafenib Bioanalysis: A Comparative Guide to Ensuring Assay Accuracy
For researchers, scientists, and drug development professionals, achieving accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comparative assessment of analytical strategies to minimize the impact of matrix effects on the bioanalysis of Vemurafenib, with a focus on the role of the deuterated internal standard, Vemurafenib-d7.
Matrix effects, the alteration of ionization efficiency by co-eluting endogenous components of a biological sample, represent a significant challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. These effects can lead to either ion suppression or enhancement, compromising the accuracy and precision of quantitative results. For Vemurafenib, a targeted therapy for melanoma, precise plasma concentration monitoring is crucial for therapeutic drug management and pharmacokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted strategy to compensate for these matrix-induced variations.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The most effective approach to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS, like this compound, co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement. Because the SIL-IS is added to the sample at a known concentration early in the workflow, the ratio of the analyte peak area to the IS peak area remains constant, even in the presence of matrix effects, thus ensuring accurate quantification. Several studies on Vemurafenib bioanalysis have successfully employed ¹³C₆-Vemurafenib, a comparable SIL-IS, and reported negligible matrix effects, underscoring the robustness of this approach.[1][2]
Comparison of Sample Preparation Techniques
The choice of sample preparation technique is critical in mitigating matrix effects by removing interfering endogenous substances from the biological matrix prior to LC-MS/MS analysis. The most common methods for Vemurafenib analysis are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
| Method | Principle | Advantages | Disadvantages | Reported Accuracy for Vemurafenib | Reported Precision for Vemurafenib |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and inexpensive. | May result in less clean extracts, leading to more significant matrix effects. | 93.7% - 105.8%[2] | < 13.3%[2] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Provides cleaner extracts than PPT. | More labor-intensive and requires larger volumes of organic solvents. | Within ±7.6% of nominal concentration[3] | ≤ 9.3%[3] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, significantly reducing matrix effects. | More complex, time-consuming, and costly. | Not explicitly stated for Vemurafenib in the provided results. | Not explicitly stated for Vemurafenib in the provided results. |
Experimental Protocols
Below are detailed methodologies for the assessment of matrix effects and for the three primary sample preparation techniques used in Vemurafenib bioanalysis.
Assessment of Matrix Effect (Post-Extraction Spiking Method)
-
Sample Sets Preparation:
-
Set A (Neat Solution): Prepare a standard solution of Vemurafenib and this compound in the mobile phase.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) using the chosen sample preparation method. Spike the extracted blank matrix with the same concentration of Vemurafenib and this compound as in Set A.
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculation of IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
An IS-Normalized MF close to 1 indicates effective compensation of the matrix effect by the internal standard.
-
Protein Precipitation (PPT) Protocol
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing this compound.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol
-
To 200 µL of plasma sample, add 50 µL of internal standard solution (this compound).
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of pre-treated plasma sample (plasma diluted with an acidic solution).
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for assessing the impact of matrix effects on Vemurafenib accuracy using the post-extraction spiking method with this compound as the internal standard.
References
- 1. Development and validation of a rapid and simple LC-MS/MS method for quantification of vemurafenib in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A LC/MS/MS micro-method for human plasma quantification of vemurafenib. Application to treated melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying vemurafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Under the Microscope: A Comparative Guide to Vemurafenib Assay Linearity, Precision, and Accuracy Utilizing a d7-Vemurafenib Internal Standard
For researchers, scientists, and drug development professionals, the robust quantification of therapeutic agents is paramount. This guide provides a detailed comparison of the analytical performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Vemurafenib utilizing a deuterated (d7) internal standard against alternative analytical methodologies. The data presented herein, compiled from various validation studies, highlights the superior linearity, precision, and accuracy of the stable isotope dilution method.
Quantitative Performance Metrics
The use of a stable isotope-labeled internal standard, such as d7-Vemurafenib, is the gold standard for quantitative bioanalysis. It effectively compensates for variability in sample preparation and matrix effects, leading to enhanced data quality. The following tables summarize the performance characteristics of an LC-MS/MS method with a stable isotope internal standard compared to other analytical techniques.
Table 1: Performance Characteristics of Vemurafenib Assay using LC-MS/MS with a Stable Isotope Internal Standard
| Parameter | Performance Metric | Result |
| Linearity | Linear Range | 1.0 - 100.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.9985 | |
| Precision | Intra-assay Precision (%CV) | ≤ 9.3% |
| Inter-assay Precision (%CV) | ≤ 9.3% | |
| Accuracy | Intra-assay Accuracy (%Bias) | Within ±7.6% |
| Inter-assay Accuracy (%Bias) | Within ±7.6% |
Data compiled from a study by Nijenhuis et al. (2013), which utilized a stable isotope of Vemurafenib as the internal standard.[1]
Table 2: Comparison of Analytical Methods for Vemurafenib Quantification
| Analytical Method | Internal Standard | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Precision (%CV) | Accuracy (%Recovery/%Bias) |
| LC-MS/MS | Stable Isotope (e.g., ¹³C₆-Vemurafenib) | 1.0 - 100.0 | > 0.99 | Not explicitly stated, but method described as precise. | Not explicitly stated, but method described as accurate.[2] |
| RP-HPLC-UV | None specified | 24 - 120 | Not specified | < 2% (RSD) | Not specified |
| RP-HPLC-UV | None specified | 10 - 50 | 0.999 | Not specified | Good percentage recovery |
| UV Spectroscopy | None specified | 5 - 25 | Not specified | Good precision reported | Good accuracy reported[3] |
Experimental Protocols
LC-MS/MS Assay with Stable Isotope Internal Standard
A detailed experimental protocol for the quantification of Vemurafenib in human plasma using LC-MS/MS with a stable isotope internal standard is as follows:
-
Sample Preparation:
-
A simple protein precipitation method is commonly employed.
-
To a plasma sample, an internal standard solution (¹³C₆-Vemurafenib in methanol) is added.[2]
-
The sample is vortexed to ensure thorough mixing and precipitation of proteins.
-
Following centrifugation, the supernatant is collected for analysis.
-
-
Chromatographic Separation:
-
Chromatography is performed using a UPLC system equipped with a C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7-µm particle size).[2]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is used to separate Vemurafenib from other plasma components.
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) is used for detection.
-
The MRM transitions monitored are typically m/z 488.2 → 381.0 for Vemurafenib and m/z 494.2 → 387.0 for the ¹³C₆-Vemurafenib internal standard.[2]
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the quantification of Vemurafenib using an LC-MS/MS assay with a stable isotope-labeled internal standard.
Caption: Workflow of Vemurafenib quantification by LC-MS/MS.
Signaling Pathway Context
While this guide focuses on the analytical methodology, it is important to remember the therapeutic context of Vemurafenib. Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase, a key driver in the MAPK/ERK signaling pathway in certain cancers, particularly melanoma. Accurate quantification of Vemurafenib is crucial for pharmacokinetic studies and therapeutic drug monitoring to ensure optimal target engagement and patient outcomes.
Caption: Vemurafenib inhibits the BRAF V600E kinase.
References
- 1. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying vemurafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a rapid and simple LC-MS/MS method for quantification of vemurafenib in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjpn.org [rjpn.org]
Robustness Testing of Vemurafenib Bioanalytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of robustness testing for bioanalytical methods used in the quantification of Vemurafenib, a targeted therapy for melanoma. Robustness, a critical component of method validation, ensures that a bioanalytical method remains reliable under minor, deliberate variations in its parameters, simulating real-world laboratory conditions. This document summarizes key performance data from published studies, details experimental protocols for robustness testing, and visualizes the workflow for clarity.
Comparative Analysis of Robustness in Vemurafenib Bioanalytical Methods
The robustness of a bioanalytical method is evaluated by intentionally varying critical parameters and observing the impact on the method's performance. The following tables summarize the quantitative results from studies that have assessed the robustness of their Vemurafenib bioanalytical methods.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method utilized an RP-HPLC system for the quantification of Vemurafenib in bulk and pharmaceutical dosage forms. The robustness of this method was evaluated by varying the flow rate and the mobile phase composition.
Table 1: Effect of Flow Rate Variation on System Suitability Parameters
| Parameter | Actual Flow Rate (1.0 mL/min) | Decreased Flow Rate (0.9 mL/min) | Increased Flow Rate (1.1 mL/min) |
| Peak Area | 225645 | 236586 | 219865 |
| Retention Time (min) | 3.155 | 3.488 | 2.877 |
| Theoretical Plates | 6125 | 6452 | 6098 |
| Tailing Factor | 1.36 | 1.38 | 1.42 |
| [1] |
Table 2: Variation in Mobile Phase Composition
| Parameter | Standard Mobile Phase (Acetonitrile:Methanol, 80:20 v/v) | Varied Mobile Phase 1 (Acetonitrile:Methanol, 75:25 v/v) | Varied Mobile Phase 2 (Acetonitrile:Methanol, 85:15 v/v) |
| System Suitability | Results within acceptable limits (Quantitative data not provided in the study) | Results within acceptable limits (Quantitative data not provided in the study) | Results within acceptable limits (Quantitative data not provided in the study) |
| [1] |
Method 2: Alternative RP-HPLC Method
Another study employing an RP-HPLC method for Vemurafenib analysis also conducted robustness testing by altering the mobile phase composition and flow rate.
Table 3: Effect of Mobile Phase and Flow Rate Variation
| Parameter Varied | Variation | Outcome |
| Mobile Phase Composition | Methanol:Water (40:60 v/v and 50:50 v/v) vs. standard (45:55 v/v) | The method was found to be robust. (Specific quantitative data not provided) |
| Flow Rate | 0.7 mL/min and 0.9 mL/min vs. standard (0.8 mL/min) | The method was found to be robust. (Specific quantitative data not provided) |
| [2] |
Method 3: UV Spectroscopic Method
A study utilizing a UV spectroscopic method for the determination of Vemurafenib assessed robustness by varying the analysis temperature.
Table 4: Effect of Temperature Variation
| Parameter Varied | Variation | Outcome |
| Temperature | 24°C and 29°C | The method was determined to be robust. (Specific quantitative data not provided) |
| [3] |
Experimental Protocols for Robustness Testing
The following are detailed methodologies for the key robustness experiments cited in the studies.
Protocol 1: Variation of HPLC Flow Rate
Objective: To assess the impact of minor variations in the HPLC flow rate on the analytical results.
Procedure:
-
Prepare a standard solution of Vemurafenib at a known concentration.
-
Set the HPLC system to the standard validated method conditions, with a flow rate of 1.0 mL/min.[1]
-
Inject the standard solution and record the chromatogram, noting the peak area, retention time, theoretical plates, and tailing factor.
-
Decrease the flow rate to 0.9 mL/min and allow the system to stabilize.[1]
-
Inject the same standard solution and record the chromatogram and the same system suitability parameters.
-
Increase the flow rate to 1.1 mL/min and allow the system to stabilize.[1]
-
Inject the standard solution again and record the chromatogram and system suitability parameters.
-
Compare the results obtained at the varied flow rates with those from the standard flow rate to evaluate the method's robustness.
Protocol 2: Variation of Mobile Phase Composition
Objective: To determine the effect of small changes in the mobile phase composition on the analytical method's performance.
Procedure:
-
Prepare the standard mobile phase (e.g., Acetonitrile:Methanol, 80:20 v/v).[1]
-
Prepare two variations of the mobile phase with slightly altered compositions (e.g., Acetonitrile:Methanol, 75:25 v/v and 85:15 v/v).[1]
-
Prepare a standard solution of Vemurafenib.
-
Equilibrate the HPLC system with the standard mobile phase and inject the standard solution. Record the resulting chromatogram.
-
Sequentially equilibrate the HPLC system with each of the varied mobile phases.
-
Inject the standard solution after equilibration with each varied mobile phase and record the chromatograms.
-
Analyze the chromatograms for any significant changes in peak shape, retention time, and resolution, which would indicate a lack of robustness.
Protocol 3: Variation of Temperature
Objective: To evaluate the influence of temperature fluctuations on the analytical results.
Procedure:
-
Prepare a standard solution of Vemurafenib.
-
Set the analytical instrument (e.g., UV spectrophotometer or HPLC column oven) to the standard operating temperature.
-
Perform the analysis of the standard solution at the standard temperature.
-
Adjust the temperature to a lower value (e.g., 24°C) and allow the system to equilibrate.[3]
-
Repeat the analysis of the standard solution.
-
Adjust the temperature to a higher value (e.g., 29°C) and allow the system to equilibrate.[3]
-
Perform the final analysis of the standard solution.
-
Compare the results obtained at the different temperatures to assess the method's robustness.
Visualizing the Robustness Testing Workflow
The following diagram illustrates the logical workflow of a typical robustness test for a bioanalytical method.
Caption: Workflow for robustness testing of a bioanalytical method.
References
Safety Operating Guide
Safe Disposal of Vemurafenib-d7: A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for Vemurafenib-d7, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on standard safety data sheets for Vemurafenib and should be followed in conjunction with all applicable regional, national, and local regulations.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate personal protective equipment.
Recommended PPE:
-
Gloves: Chemical-resistant gloves. Use proper glove removal technique to avoid skin contact.
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[2][3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][2]
II. Step-by-Step Disposal Procedure
Disposal of this compound and its contaminated materials must be managed to mitigate environmental risks, as it is classified as very toxic to aquatic life with long-lasting effects.[4][5]
-
Collection of Waste:
-
Place all waste materials, including unused product, residues, and contaminated disposables (e.g., pipette tips, gloves, wipes), into a designated, clearly labeled, and sealed container.
-
For spills, mechanically collect the material. For powder spills, cover with a plastic sheet to minimize spreading, then sweep up and place in a suitable container for disposal.[1][3][6]
-
-
Container Labeling:
-
The waste container must be labeled in accordance with local, national, and regional regulations for hazardous waste. The label should clearly identify the contents as "this compound Waste" and include appropriate hazard symbols.
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Decontamination:
-
After collecting the waste, decontaminate all surfaces and equipment that may have come into contact with this compound. A common method is to scrub the area with alcohol.[2]
-
III. Environmental Data
Vemurafenib has low mobility in soil, indicating it is likely to remain in the soil and not readily leach into groundwater. However, its high toxicity to aquatic life necessitates strict adherence to disposal protocols to prevent environmental contamination.
| Parameter | Medium | Value | Method | Classification |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Soil | 37,000 - 55,454 | OECD Test Guideline 106 | Immobile |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Sludge | 3,739 - 53,630 | OECD Test Guideline 106 | Immobile |
Table 1: Environmental fate data for Vemurafenib, indicating its mobility in soil and sludge.[5]
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the need to consult the specific safety data sheet for this compound and to comply with all applicable institutional, local, regional, and national regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
